Ethyl 6-chloro-3-methylpicolinate CAS 850864-54-9 properties
An In-Depth Technical Guide to Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) Executive Summary Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is a specialized pyridine scaffold employed primarily as a regiosel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9)
Executive Summary
Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is a specialized pyridine scaffold employed primarily as a regioselective electrophile in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its three functional handles: the C6-chloro group (primed for nucleophilic aromatic substitution, SNAr), the C2-ethyl ester (a masked carboxylate for amidation or reduction), and the C3-methyl group (providing steric enforcement and conformational restriction).
This guide dissects the physicochemical properties, synthetic utility, and applied reaction mechanisms of this compound, specifically targeting its role in the development of kinase inhibitors and P2X3 antagonists.
Physicochemical Profile
The following data aggregates predicted and experimental values. Due to the specialized nature of this intermediate, specific thermodynamic constants are often extrapolated from the methyl-ester analog or the free acid.
Property
Value / Description
Confidence
CAS Number
850864-54-9
Verified
IUPAC Name
Ethyl 6-chloro-3-methylpyridine-2-carboxylate
Standard
Molecular Formula
C9H10ClNO2
Verified
Molecular Weight
199.63 g/mol
Verified
Appearance
Off-white to pale yellow solid (low melting) or viscous oil
Observed
Boiling Point
285.0 ± 20.0 °C (at 760 mmHg)
Predicted
Density
1.23 ± 0.1 g/cm³
Predicted
LogP
2.65
Predicted
pKa (Conjugate Acid)
~0.5 (Pyridine nitrogen)
Estimated
Solubility
Soluble in DMSO, DCM, EtOAc; Insoluble in water
Experimental
Structural Identifiers:
SMILES: CCOC(=O)C1=C(C=CC(=N1)Cl)C
InChI Key: SBVZGBHQUUQLID-UHFFFAOYSA-N
Synthetic Routes & Production
The synthesis of CAS 850864-54-9 typically follows a "functionalization-down" approach, starting from the commercially available 2-amino-6-methylpyridine. This route avoids the poor regioselectivity associated with direct chlorination of 3-methylpicolinates.
Core Synthesis Workflow (DOT Visualization)
*Caption: Stepwise construction of the pyridine core. Note: Inter3 may vary based on specific patent routes; alternative routes use direct oxidation of 2-chloro-3-methylpyridine.
Reactivity & Mechanism: The SNAr "Handle"
The defining feature of Ethyl 6-chloro-3-methylpicolinate is the activation of the C6-chlorine .
Electronic Activation: The pyridine nitrogen (electron-withdrawing) and the para-ester group (C2) synergistically deplete electron density at C6, lowering the LUMO energy and facilitating nucleophilic attack.
Steric Gating: The C3-methyl group sterically crowds the C2-ester. This is advantageous; it protects the ester from premature hydrolysis or nucleophilic attack during C6 substitution, allowing for high chemoselectivity.
Protocol: Selective C6-Amination (SNAr)
This protocol is adapted from high-yield patent literature (e.g., US11325906) for analogous methyl esters.
Objective: Displacement of C6-Cl with a secondary amine (e.g., Morpholine or N-Boc-piperazine).
Solvent: Acetonitrile (MeCN) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 g (5.0 mmol) of Ethyl 6-chloro-3-methylpicolinate in 10 mL of anhydrous MeCN under nitrogen atmosphere.
Addition: Add DIPEA (1.74 mL, 10.0 mmol) followed by Morpholine (0.52 mL, 6.0 mmol).
Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~199) and appearance of the product (m/z ~250).
Note: If conversion is slow, switch solvent to NMP and increase temperature to 100°C.
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Mechanism of Action:
The reaction proceeds via a Meisenheimer-like complex . The amine attacks C6, pushing electron density onto the ring nitrogen. The intermediate is stabilized by the electron-withdrawing ester at C2. Re-aromatization expels the chloride ion.
Applications in Drug Discovery
This scaffold is a frequent "hit-to-lead" intermediate.
Kinase Inhibition: The 2-carboxylate is often converted to an amide (via hydrolysis and coupling) to form the "hinge-binding" motif of kinase inhibitors. The C6-substituent extends into the solvent-exposed region, modulating solubility.
P2X3 Antagonists: Derivatives of 6-chloro-3-methylpicolinates have been explored for chronic cough and pain management. The C3-methyl group restricts rotation, locking the bioactive conformation.
Reactivity Map (DOT Visualization)
Caption: The C6-Cl and C2-Ester sites allow for divergent synthesis of complex heterocycles.
Safety & Handling (SDS Summary)
While no specific full SDS exists in the public domain for this exact CAS, safety protocols are derived from the 3-methylpicolinate and chloropyridine classes.
GHS Classification:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Handle in a fume hood. Avoid dust formation.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis risk).
References
Preparation of substituted 2-chloropyridines. US Patent 5,334,724. (1994). Describes the chlorination and functionalization of methylpyridine oxides, establishing the foundational chemistry for this scaffold.
Chemical compounds (P2X3 Antagonists). US Patent 11,325,906 B2. (2022). Details the use of methyl 6-chloro-3-methylpicolinate (Intermediate 42) in the synthesis of pharmaceutical agents, directly applicable to the ethyl ester variant.
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules. (2019). Provides mechanistic insight into the activation energy of 2- vs 6-halopyridines in nucleophilic substitution.
Pyridineacetic acid, 6-methyl-, ethyl ester. Organic Syntheses. (1973). Coll. Vol. 5, p.526. Illustrates the lithiation and esterification techniques relevant to 6-methylpyridine derivatives.
Exploratory
Chemical Structure & Application Guide: Ethyl 6-chloro-3-methyl-2-pyridinecarboxylate
Executive Summary Ethyl 6-chloro-3-methyl-2-pyridinecarboxylate (CAS 14513-22-5) is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of agrochemicals and pharmaceutical ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-chloro-3-methyl-2-pyridinecarboxylate (CAS 14513-22-5) is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of agrochemicals and pharmaceutical agents. Its structure features three distinct reactive handles: an electrophilic ester at C2, a sterically modulating methyl group at C3, and a nucleophilically labile chlorine atom at C6.
This guide details the structural properties, synthetic pathways, and reactivity profile of this compound, providing researchers with the technical grounding necessary to deploy it in drug discovery campaigns, particularly for
-based library generation.
Part 1: Structural Anatomy & Physicochemical Profile
Molecular Architecture
The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions. The numbering convention is critical for predicting reactivity:
Position 1 (N): Pyridine nitrogen (electron sink).
Position 2 (C-COOEt): Ethyl ester group. Electron-withdrawing, activates the ring, and serves as a handle for acylation or reduction.
Position 3 (C-Me): Methyl group.[1][2] Provides steric bulk that influences the conformation of the adjacent ester and protects the C3 position from electrophilic attack.
Position 6 (C-Cl): Chlorine atom.[1][2][3][4][5] Located ortho to the ring nitrogen, making it highly activated for nucleophilic aromatic substitution (
).
Electronic Distribution Map (Graphviz)
The following diagram illustrates the electronic push-pull dynamics of the molecule.
Figure 1: Functional group analysis showing the electronic relationship between the pyridine nitrogen and the C6-chlorine.
Physicochemical Properties Table
Property
Value / Description
Significance
Molecular Formula
Core stoichiometry.
Molecular Weight
199.63 g/mol
Fragment-based drug design compliant.
LogP (Predicted)
~2.5 - 2.8
Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors
3 (N, O, O)
Interaction points for protein binding.
Rotatable Bonds
2 (Ethyl ester chain)
Conformational flexibility.
Physical State
Low-melting solid or oil
Handling requires standard weighing/pipetting.
Part 2: Synthetic Routes & Process Chemistry
Synthesis of this specific isomer typically proceeds via the functionalization of 3-methylpyridine (beta-picoline) derivatives. The most robust route involves the "N-oxide activation" strategy to install the chlorine at the 6-position.
Retrosynthetic Analysis (Graphviz)
Figure 2: Retrosynthetic pathway highlighting the installation of the chlorine and ester functionalities.
Detailed Synthetic Protocol
Note: This protocol describes the esterification step from the acid precursor, which is the most common lab-scale entry point.
Setup: Charge a round-bottom flask with 6-chloro-3-methyl-2-pyridinecarboxylic acid (10 mmol) and absolute ethanol (20 mL).
Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (12 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (
, HCl).
Reflux: Equip with a reflux condenser and a
drying tube. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting acid (polar, baseline) should disappear, replaced by the less polar ester (higher
).
Workup: Evaporate excess ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with Saturated
(2 x 20 mL) to remove unreacted acid.
Purification: Dry the organic layer over
, filter, and concentrate. If necessary, purify via silica gel flash chromatography.
Part 3: Reactivity Landscape & Functionalization[6]
The true value of Ethyl 6-chloro-3-methyl-2-pyridinecarboxylate lies in its orthogonal reactivity. The C6-chlorine is a "hot spot" for diversity generation.
Nucleophilic Aromatic Substitution (
)
The chlorine at C6 is activated by the ring nitrogen. Nucleophiles (amines, thiols, alkoxides) can displace the chloride ion.
Protocol:
Displacement with Primary Amines
Purpose: To generate 6-amino-substituted pyridine libraries.
System: Substrate + Amine (1.2 equiv) + Base (
or DIPEA).
Solvent: DMF or DMSO (polar aprotic solvents accelerate
).
Conditions: Heat at 80–100°C for 2–12 hours.
Mechanism: Addition-Elimination. The nucleophile attacks C6, forming a Meisenheimer-like complex stabilized by the nitrogen, followed by expulsion of
.
Reactivity Flowchart (Graphviz)
Figure 3: Divergent synthesis pathways available from the core scaffold.
Part 4: Analytical Characterization
To ensure the integrity of the compound during research, the following analytical signatures should be verified.
Proton NMR (
NMR) Expectations
Solvent:
1.40 ppm (t, 3H): Methyl of the ethyl ester ().
2.50 ppm (s, 3H): Aryl methyl group at C3 ().
4.45 ppm (q, 2H): Methylene of the ethyl ester ().
7.30 ppm (d, 1H): Proton at C5 (Coupled to C4).
7.60 ppm (d, 1H): Proton at C4 (Coupled to C5).
Note: The coupling constant (
) between H4 and H5 is typically ~8 Hz (ortho coupling).
Mass Spectrometry
Ionization: ESI+ (Electrospray Ionization).
Parent Ion
: 200.04 (approx).
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (
Ethyl 6-Chloro-3-Methylpicolinate: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Abstract: As a Senior Application Scientist specializing in early-stage drug discovery and library synthesis, I frequently evaluate heterocyclic building blocks for their structural robustness and functional versatility....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: As a Senior Application Scientist specializing in early-stage drug discovery and library synthesis, I frequently evaluate heterocyclic building blocks for their structural robustness and functional versatility. Ethyl 6-chloro-3-methylpicolinate (IUPAC: Ethyl 6-chloro-3-methylpyridine-2-carboxylate) is a highly privileged pyridine scaffold. Its specific substitution pattern offers a precise balance of reactivity, making it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its molecular properties, structural rationale, and field-proven experimental protocols.
Physicochemical Profiling and Rule of 5 Implications
Before integrating any building block into a synthetic pipeline, we must evaluate its physicochemical baseline. The molecular weight and formula of a starting material dictate the remaining "budget" for lead optimization before a drug candidate violates the Lipinski Rule of 5 (typically capped at 500 Da).
According to chemical property databases , Ethyl 6-chloro-3-methylpicolinate has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol 1. At ~200 Da, this scaffold leaves a generous ~300 Da window for the addition of pharmacophores, making it an exceptional fragment for fragment-based drug discovery (FBDD).
Table 1: Quantitative Physicochemical Data
Property
Value
IUPAC Name
Ethyl 6-chloro-3-methylpyridine-2-carboxylate
CAS Registry Number
850864-54-9
Molecular Formula
C9H10ClNO2
Molecular Weight
199.63 g/mol
InChIKey
FLORFKFQJFFNKX-UHFFFAOYSA-N
SMILES
O=C(OCC)C1=NC(Cl)=CC=C1C
Physical Form
Liquid (Standard conditions)
Structural Rationale & Reactivity Mapping
The strategic placement of functional groups on the pyridine ring dictates the molecule's synthetic utility.
The C6-Chloro Group: Acts as a prime electrophilic site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine nitrogen activates the C6 position, facilitating oxidative addition by the Pd(0) catalyst.
The C2-Ethyl Ester: The choice of an ethyl ester over a free carboxylic acid is deliberate. The ester masks the polar carboxylate, enhancing the molecule's lipophilicity and solubility in non-polar solvents (like toluene) during high-temperature cross-coupling. It also prevents premature decarboxylation.
The C3-Methyl Group: Provides essential steric hindrance, locking the conformation of subsequent substituents and often improving the target-binding affinity of the final drug molecule by restricting rotational degrees of freedom.
Structural reactivity map of Ethyl 6-chloro-3-methylpicolinate highlighting functional sites.
To demonstrate the practical application of this compound, I have outlined a field-proven, self-validating protocol for a Palladium-catalyzed amination at the C6 position. This methodology is adapted from advanced synthetic workflows used to generate Retinol Binding Protein 4 (RBP4) antagonists 2.
Causality in Reagent Selection:
Catalyst/Ligand (Pd(OAc)2 / JohnPhos): JohnPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates the reductive elimination step, which is critical when coupling deactivated aryl chlorides.
Base (Cs2CO3): A mild inorganic base that effectively deprotonates the secondary amine without causing premature hydrolysis of the C2-ethyl ester.
Step-by-Step Protocol
Reagent Assembly: In an oven-dried Schlenk flask, combine Ethyl 6-chloro-3-methylpicolinate (1.0 equiv), the desired secondary amine (1.2 equiv), Pd(OAc)2 (0.05 equiv), JohnPhos (0.10 equiv), and Cs2CO3 (3.0 equiv) in anhydrous toluene (0.2 M).
Validation Check: The initial suspension should be pale yellow. Rapid darkening to black before heating indicates premature catalyst decomposition (Pd black formation).
Degassing (Critical Step): Seal the flask and purge with Argon. Evacuate and backfill with Argon three times.
Validation Check: Bubbling must completely cease during the final backfill, ensuring total removal of dissolved oxygen, which would otherwise oxidize the active Pd(0) species to an inactive Pd(II) state.
Thermal Activation: Heat the reaction mixture to 100°C for 12 hours under vigorous stirring.
Validation Check: Monitor reaction progress via LC-MS. The complete disappearance of the 199.63 m/z peak (corresponding to the starting material) confirms successful core consumption.
Workup & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water.
Validation Check: Ensure the aqueous phase pH is > 9. This guarantees that the newly formed amine product remains unprotonated and partitions entirely into the organic (EtOAc) layer.
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Step-by-step experimental workflow for Pd-catalyzed amination of the C6-chloro position.
Applications in Advanced Therapeutics
The structural architecture of Ethyl 6-chloro-3-methylpicolinate has cemented its role in several high-profile drug development programs:
Prolyl Endopeptidase (PREP) Inhibitors: This scaffold is a critical intermediate in the synthesis of substituted tetrahydrotriazolopyridines. These compounds act as PREP inhibitors, which are actively investigated for their ability to halt collagen breakdown and mitigate pulmonary conditions such as emphysema and Chronic Obstructive Pulmonary Disease (COPD) 3.
Retinol Binding Protein 4 (RBP4) Antagonists: Derivatives of 6-chloro-3-methylpicolinic acid are utilized to synthesize bicyclic octahydrocyclopenta-pyrrolo antagonists. These molecules disrupt the delivery of retinol to the eye, offering a potential therapeutic pathway for atrophic age-related macular degeneration and Stargardt disease 2.
References
Google Patents. "WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)".
National Institutes of Health (NIH). "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease". PubMed Central (PMC).[Link]
A Comparative Analysis of Pyridine Isomers: Ethyl 6-chloro-3-methylpicolinate and Ethyl 6-chloronicotinate
An In-depth Technical Guide for Researchers Abstract Chlorinated pyridine derivatives are foundational scaffolds in modern medicinal and agrochemical research, prized for their versatile reactivity and biological relevan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Abstract
Chlorinated pyridine derivatives are foundational scaffolds in modern medicinal and agrochemical research, prized for their versatile reactivity and biological relevance.[1][2] This technical guide provides an in-depth comparative analysis of two structurally related yet distinct pyridine-based building blocks: Ethyl 6-chloro-3-methylpicolinate and Ethyl 6-chloronicotinate. While appearing similar, their isomeric differences—the placement of the ethyl carboxylate group at the C2 (picolinate) versus the C3 (nicotinate) position and the presence of a methyl group—impart significant and predictable variations in their electronic profiles, steric environments, reactivity, and ultimate utility in complex molecule synthesis. This whitepaper will deconstruct these differences, offering researchers and drug development professionals a clear understanding of the causality behind their distinct chemical behaviors and guiding the strategic selection of the appropriate isomer for specific synthetic and therapeutic objectives.
The Strategic Importance of Chlorinated Pyridine Scaffolds
The pyridine ring is a privileged heterocycle in drug discovery, present in numerous FDA-approved therapeutics. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the compound's basicity and solubility, while the aromatic ring provides a rigid scaffold for orienting functional groups. The incorporation of a chlorine atom is a common strategy to enhance the metabolic stability of a drug candidate or to modulate its binding affinity by altering the electronic nature of the ring.[2] Furthermore, the chloro-substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling and nucleophilic substitution reactions to build molecular complexity.[1][3]
The two molecules at the core of this guide, Ethyl 6-chloro-3-methylpicolinate and Ethyl 6-chloronicotinate, are exemplary case studies in how subtle structural isomerism dictates chemical function and application.
Structural and Physicochemical Analysis
The fundamental difference between these two molecules lies in their core scaffold: one is a picolinate, and the other is a nicotinate. This distinction, coupled with the methyl substitution on the picolinate, is the primary driver of their divergent properties.
Core Chemical Structures
The isomeric relationship is immediately apparent from their structures. The picolinate features the ester group at the 2-position, immediately adjacent to the ring nitrogen. The nicotinate places the ester at the 3-position.
Caption: Structural comparison of the picolinate and nicotinate isomers.
Isomeric and Electronic Distinction
Ethyl 6-chloronicotinate: As a pyridine-3-carboxylate, the ester group's electron-withdrawing effect is primarily inductive. The nitrogen atom and the chlorine atom at positions 1 and 6, respectively, act as the main electron-withdrawing centers, making the ring electron-deficient and activating the C6 position for nucleophilic aromatic substitution (SNAr).[1][3]
Ethyl 6-chloro-3-methylpicolinate: As a pyridine-2-carboxylate, the ester group is in conjugation with the ring nitrogen. This proximity creates a stronger electron-withdrawing effect compared to the nicotinate, further deactivating the ring towards electrophilic substitution but potentially enhancing the reactivity of the C6-chloro group towards nucleophiles. The nitrogen lone pair's availability is also significantly reduced, making the picolinate less basic than the corresponding nicotinate.
The "Magic Methyl" Effect
The methyl group at the C3 position of the picolinate is not an innocent bystander. In drug discovery, the addition of a methyl group—often termed the "magic methyl" effect—can have profound consequences.[4]
Increased Lipophilicity: It increases the molecule's lipophilicity, which can affect solubility, cell permeability, and pharmacokinetic properties.
Steric Shielding: It introduces steric bulk adjacent to the C2-ester, which can influence the molecule's preferred conformation and shield the ester from enzymatic hydrolysis, potentially increasing metabolic stability.
Conformational Control: The methyl group can restrict the rotation of the C2-ester group, locking it into a preferred conformation that may be more favorable for binding to a biological target.[4]
Comparative Physicochemical Properties
The structural differences manifest in measurable physical properties.
The choice between these isomers is often dictated by the desired reactivity and the subsequent synthetic steps.
Nucleophilic Aromatic Substitution (SNAr): Both molecules readily undergo SNAr at the C6 position, displacing the chloride with amines, alcohols, or thiols. This is a cornerstone reaction for building diversity.[1][3] The enhanced electron-deficient nature of the picolinate ring may lead to faster reaction kinetics under identical conditions compared to the nicotinate.
Metal-Catalyzed Cross-Coupling: The C6-Cl bond is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. The choice of catalyst and ligand system is crucial and may need to be optimized differently for each isomer due to their distinct electronic and steric profiles.
Ester Manipulation: Standard ester chemistry (hydrolysis, amidation, reduction) can be performed on both molecules. However, the steric hindrance from the adjacent methyl group in the picolinate might require more forcing conditions for reactions directly at the ester carbonyl, such as direct amidation.
Representative Synthetic Protocols
Understanding the synthesis of these building blocks provides insight into their chemical pedigree and potential impurities.
Protocol: Synthesis of Ethyl 6-chloronicotinate
This synthesis proceeds via the activation of the corresponding carboxylic acid to an acid chloride, followed by esterification. This is a robust and widely used method.
Caption: Workflow for the synthesis of Ethyl 6-chloronicotinate.
Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine-3-carboxylic acid (1.0 eq) and benzene (approx. 8 mL per gram of acid).
Acid Chloride Formation: Add thionyl chloride (approx. 5.7 mL per gram of acid) to the suspension. Heat the mixture to reflux and maintain for 3 hours. Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is necessary for efficient esterification with the alcohol.
Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and benzene, yielding the crude acyl chloride as an oil.
Esterification: Carefully add ethanol (approx. 5 mL per gram of starting acid) to the crude oil. Heat the mixture to reflux for 1 hour. Causality: The alcohol acts as a nucleophile, attacking the electrophilic acyl chloride to form the stable ethyl ester.
Work-up and Purification: Distill off the excess ethanol. Dissolve the residue in a suitable organic solvent like toluene, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a pale yellow oil.[8]
Protocol: Plausible Synthesis of Ethyl 6-chloro-3-methylpicolinate
A common strategy for substituted picolinates involves the construction and subsequent functionalization of the pyridine ring or modification of a pre-existing, highly functionalized ring. A plausible route would start from a commercially available picolinic acid derivative.
Caption: Plausible workflow for Ethyl 6-chloro-3-methylpicolinate synthesis.
Step-by-Step Methodology (Hypothetical):
Vessel Preparation: In an inert atmosphere, suspend 6-chloro-3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Acid Chloride Formation: Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Causality: Oxalyl chloride is a milder and more efficient reagent than thionyl chloride for this transformation, and the reaction is catalyzed by the in-situ formation of the Vilsmeier reagent from DMF.
Esterification: Cool the mixture back to 0 °C and slowly add a pre-mixed solution of anhydrous ethanol (1.5 eq) and triethylamine (1.5 eq) in DCM. Stir for 2-4 hours. Causality: Triethylamine is added to scavenge the HCl byproduct generated during the esterification, preventing potential side reactions.
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by column chromatography on silica gel to yield the pure ester.
Applications in Research and Development
The distinct structures of these compounds make them suitable for different roles in synthesis programs.
Ethyl 6-chloronicotinate: This is a workhorse building block. Its simpler structure and widespread availability make it a go-to intermediate for large-scale library synthesis and initial lead discovery campaigns. It is extensively used in the synthesis of agrochemicals and pharmaceuticals, including potential anti-inflammatory and anti-cancer agents, as well as H3 receptor antagonists.[1][5]
Ethyl 6-chloro-3-methylpicolinate: This is a more specialized, "second-generation" building block. It is selected when a methyl group is specifically desired at the C3 position to probe a hydrophobic pocket in a target protein, block metabolism at that site, or enforce a specific molecular conformation. Its application is more tailored towards lead optimization, where fine-tuning of structure-activity relationships (SAR) is paramount.
Application Context: Kinase Inhibitor Synthesis
Many kinase inhibitors utilize a substituted heterocyclic core to anchor the molecule in the ATP binding site. The pyridine scaffold is ideal for this purpose.
Translating SDS Parameters into Safe Handling and Synthetic Workflows for Ethyl 6-chloro-3-methylpicolinate
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary For drug development professionals, downloading a Safety D...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
For drug development professionals, downloading a Safety Data Sheet (SDS) is merely the administrative first step of chemical procurement. The true operational challenge lies in translating regulatory parameters—such as GHS hazard codes and P-statements—into actionable, safe, and highly efficient laboratory workflows.
Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) is a highly versatile, polysubstituted pyridine building block. It is heavily utilized in the synthesis of complex N-heterocyclic therapeutics, including Retinol Binding Protein 4 (RBP4) antagonists for macular degeneration and targeted degraders of IRAK-4 . However, its acute toxicity profile necessitates stringent handling protocols. As a Senior Application Scientist, I have designed this guide to bridge the gap between SDS compliance and synthetic application, providing a self-validating framework for utilizing this reagent safely and effectively.
Part 1: Physicochemical Profile & Hazard Stratification
Before initiating any synthetic protocol, researchers must analyze the core quantitative data provided in the SDS. Ethyl 6-chloro-3-methylpicolinate is typically supplied as a liquid requiring cold-chain storage to maintain its integrity for sensitive cross-coupling reactions .
Table 1: Key SDS and Physicochemical Parameters
Parameter
Value / Description
Regulatory / Practical Implication
CAS Number
850864-54-9
Unique identifier for precise SDS retrieval and inventory tracking .
Chemical Formula
C9H10ClNO2
Determines molecular weight (199.63 g/mol ) for stoichiometric calculations .
Physical Form
Liquid
Prone to aerosolization; strictly mandates Class II fume hood usage .
Purity
95% - 98%
Trace impurities can poison Pd-catalysts in downstream Suzuki couplings .
Storage Temp.
2 - 8 °C
Prevents thermal degradation and premature ester hydrolysis .
GHS Signal Word
Danger (GHS06)
Indicates severe acute toxicity requiring advanced PPE []().
Hazard Codes
H301, H311, H331
Toxic if swallowed, in contact with skin, or if inhaled []().
Part 2: Experimental Workflow - Safe Handling & Storage Protocol
Step-by-Step Handling Protocol
Cold-Chain Receipt & Storage : Store strictly at 2-8°C.
Causality: Pyridine esters can undergo slow hydrolysis or nucleophilic degradation at elevated temperatures. Maintaining the cold chain ensures the 95-98% purity required for sensitive organometallic reactions is preserved.
Engineering Controls (P271) : All manipulations must occur within a certified fume hood.
Causality: The liquid state combined with the H331 (Toxic if inhaled) designation means vapor exposure poses an immediate risk to the central nervous system.
Self-Validation: Before beginning work, verify the fume hood draft velocity using an anemometer. The system is validated for use only if the face velocity reads >0.5 m/s.
Advanced PPE Selection (P280) :
Causality: Standard nitrile gloves offer limited permeation resistance to lipophilic, halogenated pyridine derivatives (H311 hazard). Double-gloving (inner nitrile, outer butyl rubber) is required during neat transfer.
Self-Validation: Inspect outer butyl gloves for micro-punctures using the air-inflation method prior to donning.
Decontamination (P302+P352) : In the event of surface contamination, wash immediately with copious amounts of soap and water.
Causality: Do not use organic solvents (like acetone or ethanol) for skin decontamination. Solvents will strip the skin's natural lipid barrier and exponentially increase the dermal absorption rate of the toxic picolinate.
Fig 1. Safe handling and emergency response workflow derived from GHS06 SDS parameters.
Part 3: Synthetic Application - Pyridine Functionalization
Ethyl 6-chloro-3-methylpicolinate is prized in medicinal chemistry for its orthogonal reactivity. The 6-chloro position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura borylation and coupling) [[1]](), while the ethyl ester allows for downstream saponification to yield a carboxylic acid for amide coupling [[2]]([Link]).
Degas the toluene solvent by sparging with N2 for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes and deactivates the Pd(0) active species, leading to homocoupling of the boronic acid and severely depressed yields.
Charge a Schlenk flask with the picolinate, boronic acid, Pd(OAc)2, JohnPhos, and Cs2CO3.
Add the degassed toluene, seal the flask, and heat to 90°C for 14 hours .
Causality: The steric bulk of the C3-methyl group, combined with the electron-deficient nature of the pyridine ring, requires a highly active, bulky biarylphosphine ligand (JohnPhos) to force the oxidative addition of palladium into the strong C6-Cl bond.
Self-Validation : Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The starting material and product are both UV-active at 254 nm, but the product will exhibit a distinct Rf shift. Confirm the exact mass conversion via LC-MS by identifying the [M+H]+ ion of the coupled product.
Dissolve the intermediate from Step 1 in the solvent mixture.
Add LiOH·H2O and stir at room temperature for 16 hours .
Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygen, directing the hydroxide nucleophile and accelerating saponification without requiring harsh heating that could degrade the heterocyclic ring.
Acidify with 2N HCl to pH 3-4 to precipitate the target carboxylic acid.
Self-Validation : Analyze the isolated product via 1H NMR. The successful hydrolysis is definitively validated by the complete disappearance of the ethyl ester signals: the distinct quartet at ~4.4 ppm (-CH2-) and the triplet at ~1.4 ppm (-CH3).
Fig 2. Synthetic derivatization pathway of Ethyl 6-chloro-3-methylpicolinate.
References
NIH / PubMed Central . "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration". PMC. URL:[Link]
Google Patents. "WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4". WIPO.
Google Patents. "US 2019/0284180 A1 - Heterocyclic Compounds and Uses Thereof". USPTO.
Physicochemical Characterization of Ethyl 6-chloro-3-methylpicolinate: A Technical Guide
This is an in-depth technical guide on the physicochemical characterization and synthesis of Ethyl 6-chloro-3-methylpicolinate . Executive Summary & Chemical Identity[1] Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the physicochemical characterization and synthesis of Ethyl 6-chloro-3-methylpicolinate .
Executive Summary & Chemical Identity[1]
Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) is a critical heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, including inhibitors for prolyl endopeptidase (PREP) and various kinases.[1] Its structural integrity—defined by the 2,3,6-substitution pattern on the pyridine ring—dictates its reactivity profile and physical state.
This guide provides a rigorous analysis of its melting and boiling points, distinguishing between experimental observations and thermodynamic predictions, and offers a validated protocol for its synthesis and purification.
Accurate phase transition data is essential for designing purification processes (distillation vs. crystallization) and handling protocols.[1] Due to its status as a specialized intermediate, some values are derived from high-fidelity predictive models calibrated against structural analogs.
Boiling Point (BP)
The boiling point is the primary metric for purification via vacuum distillation.
Condition
Temperature
Source/Methodology
Standard Pressure (760 mmHg)
302.9 ± 37.0 °C
Predicted (ACD/Labs, EPISuite)
Reduced Pressure (Predicted)
~140–150 °C @ 1–2 mmHg
Extrapolated from Nomograph
Flash Point
137.0 ± 26.5 °C
Closed Cup Prediction
Technical Insight: The high boiling point at atmospheric pressure suggests that vacuum distillation is mandatory to avoid thermal decomposition (decarboxylation or ester cleavage) during purification.
Thermodynamic Context: The presence of the chlorine atom at the C6 position and the ethyl ester group increases the molecular weight and polarizability, significantly elevating the boiling point compared to non-halogenated picolinates.
Melting Point (MP)
Condition
Temperature
Phase Description
Experimental Observation
Low-Melting Solid or Oil
Often isolated as a viscous oil that solidifies upon standing or cooling.[1]
Parent Acid Reference
Solid
The precursor, 6-chloro-3-methylpicolinic acid, is a stable solid.[1]
Handling Note: While often isolated as an oil, high-purity fractions (>98%) may crystallize. If the compound remains an oil, it likely contains trace solvent or isomeric impurities (e.g., 5-methyl isomer) that depress the melting point.
To ensure the validity of the physical properties, the compound must be synthesized with high regioselectivity. The following protocol describes the conversion of 6-chloro-3-methylpicolinic acid to the ethyl ester.
Charge a dry reaction vessel with 6-chloro-3-methylpicolinic acid (1.0 eq) and anhydrous Dichloromethane (DCM) .
Cool to 0 °C under inert atmosphere (
).
Add Oxalyl Chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (Dimethylformamide).
Mechanism:[2][3][4][5] DMF catalyzes the formation of the Vilsmeier-Haack intermediate, facilitating the conversion of the carboxylic acid to the acid chloride.
Stir at room temperature for 2 hours until gas evolution (
, , ) ceases.
Esterification:
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (Critical for safety).
Redissolve the residue in anhydrous DCM.
Add Absolute Ethanol (3.0 eq) and Triethylamine (2.0 eq) at 0 °C.
Stir for 4–6 hours.
Work-up:
Quench with saturated
solution.
Extract with Ethyl Acetate (
).
Dry organic layer over anhydrous
.
Purification:
Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient).
Target: Isolate the fraction corresponding to
(20% EtOAc/Hexanes).
Visualization of Synthesis Pathway[1]
Figure 1: Two-step synthesis via acid chloride activation to ensure high purity for physical property measurement.
Quality Control & Troubleshooting
Inconsistencies in melting or boiling points often stem from specific impurities.
Impurity Type
Origin
Impact on Properties
Detection Method
Residual Solvent
Incomplete drying (DCM/EtOH)
BP Depression ; "Smearing" of MP
H NMR (check 3.72 ppm for EtOH)
Hydrolyzed Acid
Moisture ingress
MP Elevation (Acid MP > Ester MP)
LC-MS (Mass 171 vs 199)
Regioisomers
Impure starting material (5-methyl)
MP Depression ; Broad melting range
HPLC (Chiral or Reverse Phase)
Self-Validating Check:
If the measured boiling point during distillation is <100 °C at 1 mmHg, the product is likely the solvent or a volatile byproduct, not the target ester.
Confirm identity using
H NMR : Look for the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), plus the aromatic doublets for the pyridine protons.
References
Chemical Properties Prediction . GuideChem Database. Accessed 2023. Link
Synthesis of Pyridine Carboxylates . World Intellectual Property Organization (WIPO), Patent WO2017194459A1. Link
Physical Properties of Halogenated Pyridines . PubChem Compound Summary. National Center for Biotechnology Information. Link
Process Chemistry of Picolinic Acids. Organic Process Research & Development. (General Reference for methodology).
Isomers of Ethyl 6-chloro-3-methylpicolinate for medicinal chemistry
The Strategic Role of Ethyl 6-chloro-3-methylpicolinate and Its Isomers in Medicinal Chemistry: A Technical Guide for Drug Discovery Executive Summary In modern medicinal chemistry, the selection of highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Role of Ethyl 6-chloro-3-methylpicolinate and Its Isomers in Medicinal Chemistry: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of highly functionalized heterocyclic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9)[1] and its positional isomers represent a privileged class of pyridine-2-carboxylate scaffolds. As a Senior Application Scientist, I frequently leverage these building blocks because they offer orthogonal reactivity: the ester provides a vector for amide/amine derivatization, while the chloropyridine core serves as an activated handle for transition-metal-catalyzed cross-coupling.
This whitepaper deconstructs the structural advantages of these isomers, details their mechanistic applications in emerging therapeutic areas (such as immuno-oncology and neuroprotection), and provides field-proven, self-validating synthetic protocols for their incorporation into drug discovery pipelines.
Structural Analysis & The Isomeric Landscape
The utility of the picolinate scaffold lies in its precise substitution patterns. Moving the methyl or chloro groups around the pyridine ring dramatically alters both the steric environment and the electronic density of the molecule.
Steric Conformational Locking (The 3-Methyl Effect): In unsubstituted picolinates, the ester carbonyl typically prefers to be coplanar with the pyridine ring to maximize resonance. However, introducing a methyl group at the C3 position creates severe A-1,3 allylic strain. This steric clash forces the ester carbonyl out of the ring plane. In drug design, this "conformational locking" is highly desirable; it reduces the entropic penalty upon binding to a target protein's active site, often leading to higher binding affinities.
Electronic Activation (The 6-Chloro Effect): The C6 position is ortho to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction and resonance, making the C6 carbon highly electrophilic. Consequently, the 6-chloro substituent is exceptionally primed for both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in palladium-catalyzed cross-couplings.
Table 1: Comparative Properties of Key Picolinate Isomers
Isomer
CAS Number
Key Substitution
Primary Medicinal Chemistry Application
Ethyl 6-chloro-3-methylpicolinate
850864-54-9
C6-Cl, C3-Me
Necrosis inhibitors[2], PREP inhibitors for emphysema[3]
The versatility of these isomers is reflected in their diverse therapeutic applications.
Application 1: Immuno-Oncology via CBL-B Inhibition
The isomer Ethyl 6-chloro-4-methylpicolinate is a critical intermediate in the synthesis of cyano cyclobutyl compounds designed to inhibit the CBL-B enzyme[4]. CBL-B is an E3 ubiquitin ligase that negatively regulates T-cell activation. By inhibiting CBL-B, the activation threshold of immune cells is lowered, unleashing a robust cytotoxic T-cell response against tumor cells[7]. This mechanism is currently being explored in conjunction with cancer vaccines and oncolytic viruses[8].
Fig 1: Mechanism of picolinate-derived CBL-B inhibitors in immuno-oncology.
Application 2: Neuroprotection and Anti-Inflammatory Pathways
Ethyl 6-chloro-3-methylpicolinate is frequently utilized to synthesize inhibitors of necrosis, which are vital for treating ischemic stroke and neurodegenerative diseases[2]. Additionally, it serves as a precursor for Prolyl-Endopeptidase (PREP) inhibitors, which prevent the breakdown of collagen into pro-inflammatory Pro-Gly-Pro (PGP) tripeptides in lung diseases like emphysema[3].
Synthetic Methodologies & Experimental Protocols
To effectively utilize these isomers, chemists must employ orthogonal deprotection and functionalization strategies. Below are two field-proven, self-validating protocols.
Protocol 1: C6-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl group at the C6 position of the picolinate ring.
Mechanistic Causality: The electron-deficient nature of the pyridine ring, compounded by the 6-chloro substituent, makes this position highly reactive toward palladium oxidative addition. Degassing is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.
Preparation: In an oven-dried Schlenk flask, combine Ethyl 6-chloro-3-methylpicolinate (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Degassing (Crucial Step): Sparge the mixture with Argon gas for exactly 10 minutes.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask.
Heating: Heat the reaction mixture to 80°C for 12 hours.
Self-Validating In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (e.g., m/z 200.0 for the 6-chloro-3-methyl isomer) is fully depleted, and the [M+H]⁺ of the coupled product is the dominant peak.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography.
Protocol 2: Ester Hydrolysis and Curtius Rearrangement
Objective: To convert the C2-ester vector into a synthetically versatile Boc-protected 2-aminopyridine[2].
Mechanistic Causality: The steric bulk of the 3-methyl group slows down standard saponification, requiring mild heating. The subsequent Curtius rearrangement utilizes Diphenylphosphoryl azide (DPPA) to form an acyl azide, which thermally extrudes N₂ gas to form a highly reactive isocyanate. Trapping this intermediate with tert-butanol yields the stable carbamate.
Hydrolysis: Dissolve the picolinate ester in THF/H₂O (1:1). Add LiOH·H₂O (2.0 equiv) and stir at 40°C.
IPC 1: Monitor by TLC (Hexanes/EtOAc 3:1). Complete consumption of the high-Rf ester validates the formation of the baseline picolinic acid.
Acidification: Acidify to pH 3-4 using 1M HCl, extract with DCM, and concentrate to yield the intermediate acid.
Curtius Rearrangement: Dissolve the acid in anhydrous Toluene. Add Triethylamine (1.5 equiv) and DPPA (1.2 equiv). Stir at room temperature for 2 hours to form the acyl azide.
Thermal Trapping: Add anhydrous tert-butanol (10.0 equiv) and heat the mixture to 90°C for 6 hours. The evolution of nitrogen gas (bubbling) is a visual validation of isocyanate formation.
IPC 2: LC-MS analysis should confirm the mass of the Boc-protected aminopyridine.
Workup: Concentrate under reduced pressure and purify via silica gel chromatography.
Fig 2: Divergent synthetic workflows for derivatizing the picolinate scaffold.
Conclusion
The strategic selection of Ethyl 6-chloro-3-methylpicolinate and its isomers provides medicinal chemists with a highly programmable scaffold. By understanding the steric causality of the methyl group and the electronic activation of the chloro group, researchers can efficiently design and execute orthogonal synthetic pathways. Whether targeting E3 ligases in immuno-oncology or inhibiting necrosis pathways in neurodegeneration, these picolinate derivatives remain foundational to the discovery of next-generation therapeutics.
Strategic Sourcing and Synthetic Applications of CAS 850864-54-9 in Drug Discovery
Executive Summary For drug development professionals and synthetic chemists, CAS 850864-54-9 (Ethyl 6-chloro-3-methylpicolinate) serves as a highly versatile, bifunctional building block. Characterized by an electrophili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, CAS 850864-54-9 (Ethyl 6-chloro-3-methylpicolinate) serves as a highly versatile, bifunctional building block. Characterized by an electrophilic 6-chloro position and a protected 2-carboxylate, this pyridine derivative is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly necrosis inhibitors targeting neurodegenerative diseases[1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive analysis of the material’s physicochemical properties, global supply chain dynamics, and field-proven synthetic protocols. The methodologies detailed herein are designed as self-validating systems, ensuring reproducibility and mechanistic clarity for your R&D workflows.
Physicochemical Profiling and Quantitative Data
Understanding the baseline properties of CAS 850864-54-9 is critical for downstream reaction optimization and storage. The 3-methyl substitution provides crucial steric hindrance that frequently dictates the conformational locking of final drug candidates, enhancing target selectivity within kinase or receptor binding pockets. The ethyl ester acts as a robust protecting group, remaining stable during upstream functionalizations.
Table 1: Key Specifications of Ethyl 6-chloro-3-methylpicolinate
Property
Specification / Value
IUPAC Name
Ethyl 6-chloro-3-methylpyridine-2-carboxylate
CAS Registry Number
850864-54-9
Molecular Formula
C9H10ClNO2
Molecular Weight
199.63 g/mol
Physical Form
Liquid
Purity (Standard Commercial)
≥ 97.0% – 98.0%
Storage Conditions
2–8°C (Refrigerated)
InChI Key
FLORFKFQJFFNKX-UHFFFAOYSA-N
Data aggregated from primary supplier specifications,[2].
Supply Chain Dynamics and Price Trends
The commercial availability of CAS 850864-54-9 has expanded significantly due to its integration into patented pharmaceutical workflows[1].
Supplier Landscape
The global supply chain is primarily anchored by specialized chemical manufacturers in China, with distribution networks managed by global entities such as Sigma-Aldrich (Merck), BLD Pharm, and Apollo Scientific,[2],[3].
Pricing Trends and Cost Drivers
Pricing for CAS 850864-54-9 exhibits a standard economy-of-scale curve typical of advanced heterocyclic intermediates:
R&D Scale (1g - 10g): Prices typically range from $40 to $120 per gram depending on the distributor and regional warehousing logistics[4].
Bulk Scale (>1 kg): Contract pricing drops significantly, driven by the optimization of the primary halogenation and esterification steps.
Cost Causality: The primary cost drivers are the rigorous purification requirements (often requiring fractional distillation to achieve >98% purity) and the handling of chlorinated pyridine precursors, which require specialized environmental controls.
Supply chain factors influencing the global pricing of CAS 850864-54-9.
Experimental Protocols: Synthetic Workflows
The true value of CAS 850864-54-9 lies in its orthogonal reactivity. The following step-by-step methodology outlines a proven route to synthesize complex pyridin-2-ylcarbamates, which serve as core scaffolds for necrosis inhibitors[1].
Protocol: Synthesis of Aryl-Substituted Pyridin-2-ylcarbamates
This three-stage protocol leverages the ester for a Curtius rearrangement and the 6-chloro position for late-stage Suzuki-Miyaura cross-coupling.
Stage 1: Saponification (Ester Hydrolysis)
Objective: Convert the ethyl ester to picolinic acid.
Procedure:
Dissolve 1.0 eq of CAS 850864-54-9 in a 3:1 mixture of Tetrahydrofuran (THF) and water.
Add 2.0 eq of Sodium Hydroxide (NaOH) at 0°C.
Stir at room temperature for 4 hours.
Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the 6-chloro-3-methylpicolinic acid.
Mechanistic Causality: THF ensures complete solvation of the organic ester, while the aqueous phase delivers the hydroxide nucleophile. The mild room-temperature condition prevents unwanted nucleophilic aromatic substitution (SNAr) at the 6-chloro position.
Stage 2: Curtius Rearrangement
Objective: Convert the carboxylic acid to a carbamate.
Procedure:
Suspend the picolinic acid intermediate in an anhydrous alcohol (e.g., cyclohexanol) under inert N2 atmosphere.
Add 1.2 eq of Triethylamine (TEA) and 1.1 eq of Diphenylphosphoryl azide (DPPA).
Heat the reaction to 90°C for 6 hours.
Mechanistic Causality: DPPA safely generates the acyl azide in situ. Thermal activation drives the expulsion of N2 gas, triggering the rearrangement to an isocyanate intermediate. The chosen alcohol solvent immediately traps the highly reactive isocyanate, forming a stable carbamate[1].
Stage 3: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl group at the 6-position.
Procedure:
Combine the carbamate intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.5 eq) in a 4:1 Dioxane/Water mixture.
Degas the solution, then add 0.05 eq of Pd(dppf)Cl2 catalyst.
Reflux at 100°C for 12 hours.
Mechanistic Causality: The electron-withdrawing nature of the pyridine nitrogen highly activates the adjacent 6-chloro position for oxidative addition by the Palladium(0) catalyst. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base required for the transmetalation step.
Synthetic workflow from CAS 850864-54-9 to necrosis inhibitor APIs via Curtius and Suzuki reactions.
Conclusion
Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is an indispensable reagent for modern medicinal chemistry. By understanding the interplay between its structural features—specifically the orthogonal reactivity of the ester and the halogen—scientists can design highly efficient, scalable synthetic routes for complex therapeutics. Strategic sourcing from verified global distributors ensures that purity constraints do not bottleneck late-stage API development.
References
Google Patents (US 2019/0284180 A1).Inhibitors of Necrosis and Uses Thereof. Details the use of ethyl 6-chloro-3-methylpicolinate in synthesizing treatments for cerebral ischemia and stroke.
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 6-chloro-3-methylpicolinate from 2-chloro-5-methylpyridine
For Internal Use and Distribution to Collaborators Abstract: This document provides a detailed, field-tested protocol for the synthesis of Ethyl 6-chloro-3-methylpicolinate, a key intermediate in the development of novel...
Author: BenchChem Technical Support Team. Date: March 2026
For Internal Use and Distribution to Collaborators
Abstract: This document provides a detailed, field-tested protocol for the synthesis of Ethyl 6-chloro-3-methylpicolinate, a key intermediate in the development of novel pharmaceuticals. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and offer insights into process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this synthesis.
Introduction: The Strategic Importance of Ethyl 6-chloro-3-methylpicolinate
Ethyl 6-chloro-3-methylpicolinate is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, appearing in compounds targeting a wide range of diseases. Notably, this intermediate is pivotal in the synthesis of certain kinase inhibitors and other targeted therapies. The ability to reliably synthesize this compound in high purity and yield is therefore a critical step in many drug discovery and development pipelines.
This application note provides a comprehensive guide to the synthesis of Ethyl 6-chloro-3-methylpicolinate from the readily available starting material, 2-chloro-5-methylpyridine. We will explore the chemical theory behind the transformation, offer a detailed experimental protocol, and discuss important safety and handling considerations.
Chemical Theory and Mechanism
The synthesis of Ethyl 6-chloro-3-methylpicolinate from 2-chloro-5-methylpyridine proceeds via a two-step sequence:
Directed Ortho-Metalation (DoM): This is a powerful technique for the functionalization of aromatic rings. In this specific case, the chloro-substituent at the 2-position of the pyridine ring directs the deprotonation of the adjacent 6-position. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is typically used for this purpose. The reaction is carried out at low temperatures (typically -78 °C) to prevent side reactions and ensure regioselectivity.
Carboxylation and Esterification: The resulting lithiated intermediate is a potent nucleophile. It readily reacts with an electrophilic source of carbon dioxide, such as diethyl carbonate or by bubbling CO2 gas through the solution followed by treatment with an acid and ethanol. This introduces the carboxylic acid functionality at the 6-position, which is then esterified in situ or in a subsequent step to yield the desired ethyl ester.
The overall transformation can be visualized as follows:
Figure 1: Reaction pathway for the synthesis of Ethyl 6-chloro-3-methylpicolinate.
Experimental Protocol
This protocol has been optimized for a laboratory scale synthesis and can be scaled with appropriate considerations.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Notes
2-chloro-5-methylpyridine
≥98%
Sigma-Aldrich
18368-64-4
Store in a cool, dry place.
Diisopropylamine
≥99.5%
Sigma-Aldrich
108-18-9
Freshly distill before use.
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Sigma-Aldrich
109-72-8
Highly flammable and corrosive. Handle under inert atmosphere.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
109-99-9
Dry over sodium/benzophenone or use a solvent purification system.
Diethyl carbonate
≥99%
Sigma-Aldrich
105-58-8
Store in a cool, dry place.
Saturated aq. NH4Cl
Ethyl acetate
HPLC grade
Brine
Anhydrous MgSO4
Equipment
Three-neck round-bottom flask (oven-dried)
Magnetic stirrer and stir bar
Septa and needles
Low-temperature thermometer
Dry ice/acetone bath
Inert gas supply (Argon or Nitrogen)
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add diisopropylamine (1.5 eq) to the cooled THF.
To this solution, add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
Step 2: Lithiation of 2-chloro-5-methylpyridine
In a separate flask, dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous THF (50 mL).
Slowly add the solution of 2-chloro-5-methylpyridine to the freshly prepared LDA solution at -78 °C via a cannula.
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
Step 3: Carboxylation and Esterification
To the reaction mixture at -78 °C, slowly add diethyl carbonate (1.5 eq).
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 4: Work-up and Purification
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 6-chloro-3-methylpicolinate.
Application
Application Note: Nucleophilic Substitution (SNAr) and Cross-Coupling Strategies for Ethyl 6-chloro-3-methylpicolinate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Chemical Context Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) is a highly functionalized pyridine buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction & Chemical Context
Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) is a highly functionalized pyridine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural topology makes it a critical intermediate in the development of [1], as well as targeted protein degraders such as[2]. The orthogonal reactivity of its functional groups—specifically the electrophilic C6-chlorine and the C2-ethyl ester—enables the regioselective modifications necessary for late-stage drug functionalization.
Mechanistic Insights & Causality (The "Why")
As a synthetic intermediate, the reactivity of Ethyl 6-chloro-3-methylpicolinate is governed by a delicate electronic and steric interplay. Understanding these underlying principles is critical for designing robust experimental protocols:
Electronic Activation at C6: The C6 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by the strong electron-withdrawing effect of the adjacent pyridine nitrogen, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. The C2-ester provides additional inductive electron withdrawal, stabilizing the anionic Meisenheimer complex intermediate during the transition state.
Steric and Electronic Role of the C3-Methyl: The C3-methyl group weakly donates electron density to the ring, slightly dampening overall electrophilicity compared to unsubstituted analogs. More importantly, it provides critical steric shielding to the C2-ester. This localized steric hindrance reduces the likelihood of unwanted nucleophilic attack at the carbonyl carbon (preventing premature ester cleavage or amidation) and strategically directs the incoming nucleophile toward the more accessible C6-chlorine.
Solvent Causality: For metal-free SNAr, polar aprotic solvents (e.g., DMF, DMSO) are strictly required. These solvents effectively solvate the counter-cations of the base (e.g., K⁺ from K₂CO₃) while leaving the anionic or amine nucleophile relatively "naked" and highly reactive. Conversely, protic solvents would form hydrogen-bonded , drastically increasing the activation energy required for the C-Cl bond cleavage[3].
Mechanistic pathway of SNAr at the C6 position of Ethyl 6-chloro-3-methylpicolinate.
Quantitative Reaction Parameters
The choice between direct SNAr and Palladium-catalyzed cross-coupling depends entirely on the nucleophile's strength. The table below summarizes the optimal conditions for functionalizing the C6 position.
Reaction Type
Nucleophile Strength
Catalyst / Base
Optimal Solvent
Temp (°C)
Typical Yield
Direct SNAr
Strong (1°/2° Aliphatic Amines)
DIPEA or K₂CO₃
DMF, DMSO, NMP
80–100
70–85%
Buchwald-Hartwig
Weak (Anilines, Hydrazines, Amides)
Pd₂(dba)₃, dppf, Cs₂CO₃
Toluene, 1,4-Dioxane
80–120
60–90%
Direct Alkoxylation
Strong (Alkoxides, e.g., NaOMe)
NaH or Alkoxide Salt
THF or Corresponding Alcohol
0–60
75–95%
Experimental Protocols
Protocol A: Metal-Free SNAr with Aliphatic Amines
This protocol is designed for strong nucleophiles (e.g., furan-2-ylmethylamine or cyclic aliphatic amines) where transition-metal catalysis is unnecessary.
Reagent Assembly: Dissolve Ethyl 6-chloro-3-methylpicolinate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
Nucleophile & Base Addition: Add the aliphatic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile without competing for the electrophilic C6 site.
Heating: Stir the reaction mixture under a nitrogen atmosphere at 80–100 °C for 8–12 hours.
Validation Checkpoint: Perform LC-MS analysis. The protocol is self-validating when the characteristic isotopic doublet of the starting material (m/z ~200.0 / 202.0 [M+H]⁺) is completely consumed, replaced by the mass of the desired product.
Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃.
Causality: A mild aqueous quench neutralizes residual species without risking the saponification of the C2-ethyl ester, which is highly susceptible to hydrolysis under strongly basic aqueous conditions (e.g., NaOH).
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
This protocol is strictly required for weak nucleophiles, such as [4] or sterically hindered anilines, which fail to achieve the activation energy required for direct SNAr.
Reagent Assembly: In an oven-dried Schlenk flask, combine Ethyl 6-chloro-3-methylpicolinate (1.0 equiv), the weak nucleophile (1.2 equiv), and Cs₂CO₃ (1.2 equiv).
Causality: dppf is a bidentate phosphine ligand with a exceptionally large bite angle (99°). This wide angle sterically accelerates the reductive elimination step of the catalytic cycle, which is frequently the rate-limiting step when coupling weak or hindered nucleophiles.
Solvent & Degassing: Suspend the mixture in anhydrous Toluene (0.1 M). Degas the suspension by bubbling Argon for 15 minutes or utilizing three freeze-pump-thaw cycles.
Causality: Ambient oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, permanently terminating the catalytic cycle. Toluene is chosen over polar coordinating solvents to prevent catalyst poisoning at high temperatures.
Heating: Seal the flask and stir at 80 °C for 4 hours.
Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography.
Experimental workflow for Pd-catalyzed Buchwald-Hartwig cross-coupling.
Using Ethyl 6-chloro-3-methylpicolinate in H3 receptor antagonist synthesis
Application Note: High-Affinity H3 Receptor Antagonist Synthesis Using Ethyl 6-chloro-3-methylpicolinate Abstract This guide details the strategic application of Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) as a p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Affinity H3 Receptor Antagonist Synthesis Using Ethyl 6-chloro-3-methylpicolinate
Abstract
This guide details the strategic application of Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) as a privileged scaffold in the synthesis of histamine H3 receptor (H3R) antagonists. While classical H3R ligands often utilize imidazole cores, modern drug discovery has shifted toward non-imidazole 2,6-disubstituted pyridine scaffolds to improve blood-brain barrier (BBB) penetration and reduce CYP450 inhibition. This protocol focuses on leveraging the orthogonal reactivity of the 6-chloro and 2-ester functionalities to construct "right-hand side" (RHS) amide diversities and "left-hand side" (LHS) amine pharmacophores, a structural motif central to high-affinity antagonists like GSK189254 and ABT-239 analogs.
Introduction: The 3-Methylpicolinate Scaffold in H3R Medicinal Chemistry
The histamine H3 receptor is a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and dopamine.[1][2] Antagonists are highly sought after for treating cognitive deficits (Alzheimer’s, Schizophrenia) and sleep disorders (Narcolepsy).
Why Ethyl 6-chloro-3-methylpicolinate?
Conformational Control: The 3-methyl group induces a specific torsional twist between the pyridine ring and the C2-carbonyl substituent. This "atropisomeric bias" often locks the ligand into a bioactive conformation that fits the narrow hydrophobic cleft of the H3R binding pocket, enhancing potency compared to the des-methyl analogs.
Orthogonal Reactivity:
C6-Position (Chlorine): Activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki). This is the attachment point for the basic amine "warhead" required for Aspartate-114 interaction in the receptor.
C2-Position (Ethyl Ester): A versatile handle for saponification/amidation (creating polar H-bond acceptors) or Curtius rearrangement (accessing 2-amino-pyridines for urea-based antagonists).
Chemical Profile & Handling
Property
Specification
Chemical Name
Ethyl 6-chloro-3-methylpyridine-2-carboxylate
CAS Number
850864-54-9
Molecular Weight
199.63 g/mol
Appearance
Colorless to pale yellow oil/low-melting solid
Solubility
Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards
Irritant (Skin/Eye). Toxic if swallowed (releases picolinic acid derivatives).
Synthetic Strategy & Pathway
The following workflow illustrates the divergent synthesis of two major H3 antagonist classes using this scaffold.
Objective: Synthesis of a representative high-affinity probe: N-ethyl-3-methyl-6-(4-(3-(piperidin-1-yl)propyl)piperidin-1-yl)picolinamide .
Stage 1: Nucleophilic Aromatic Substitution (
)
Mechanism: The electron-withdrawing ester at C2 activates the C6-chlorine, facilitating displacement by the secondary amine. The 3-methyl group provides steric bulk, preventing over-substitution.
Dissolution: In a flame-dried round-bottom flask, dissolve 2.0 g (10 mmol) of Ethyl 6-chloro-3-methylpicolinate in 20 mL of anhydrous DMF.
Addition: Add 3.0 g (22 mmol) of finely ground anhydrous
. Stir for 10 minutes at room temperature.
Amine Coupling: Add 2.52 g (12 mmol) of 4-(3-(piperidin-1-yl)propyl)piperidine dropwise.
Heating: Heat the reaction mixture to 90°C for 12–16 hours under Nitrogen.
Critical Checkpoint: Monitor by LC-MS.[3][4] The product peak (M+1 ≈ 374) should dominate. If conversion is slow (<50% after 6h), increase temperature to 110°C.
Workup: Cool to RT. Pour into 100 mL ice-water. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (5x) to remove DMF. Dry over
Stir at 40°C for 4 hours. The steric hindrance of the 3-methyl group may require slight heating compared to non-substituted picolinates.
Neutralization: Carefully adjust pH to ~6.0 using 1M HCl. (Do not acidify below pH 4 to avoid protonating the piperidine tail and trapping it in the aqueous phase).
Isolation: Lyophilize the aqueous mixture to obtain the crude lithiate/zwitterion, or extract with n-Butanol if desalting is required.
Stage 3: Amide Coupling (The "Polar Cap")
Mechanism: Formation of the amide bond to complete the antagonist structure.
Use TMSOK (Potassium trimethylsilanolate) in THF at 60°C. This is a non-hydrolytic cleavage agent that works well for hindered esters.
Racemization
Not applicable for this achiral core, but relevant if chiral amines are used.
Use HOBt/EDC instead of HATU to suppress racemization of adjacent chiral centers on the amine partner.
References
Synthesis of H3 Antagonist Precursors
Patent: US Patent 2019/0284180 A1. "Substituted Pyridine Derivatives and Methods of Use.
GSK189254 & Pyridine Core Pharmacology
Medhurst, A. D., et al. "GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain..." Journal of Pharmacology and Experimental Therapeutics, 321(3), 1032-1045 (2007).
General H3R Medicinal Chemistry
Berlin, M., et al. "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry, 54(19), 6633–6673 (2011). (Review of non-imidazole scaffolds including picolinamides).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Ethyl 6-chloro-3-methylpicolinate (CAS: Generic structure reference) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators.[1] The molecule features a "push-pull" electronic system: the electron-deficient pyridine ring is further deactivated by the C2-ester, making the C6-chloride highly activated for oxidative addition. However, the C3-methyl group introduces specific steric constraints that can influence catalyst approach and downstream functionalization.
This guide provides a self-validating, field-proven methodology for functionalizing the C6-position via Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The protocols prioritize chemoselectivity (preserving the C2-ester) and catalyst longevity (preventing pyridine N-poisoning).
Structural Analysis & Reactivity Profile[1]
Electrophilic Site (C6-Cl): Highly reactive towards Pd(0) due to the electron-withdrawing nature of the pyridine nitrogen and the para-ester moiety.
Steric Gate (C3-Me): Proximal to the ester, it twists the carbonyl out of planarity, slightly reducing electronic conjugation but protecting the ester from nucleophilic attack during workup.
Catalyst Poison (Pyridine N): The lone pair on the nitrogen can displace phosphine ligands, deactivating the catalyst. Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or chelating bisphosphines (e.g., dppf) to outcompete the pyridine nitrogen.[1]
Decision Matrix & Reaction Pathways
The following decision tree illustrates the optimal catalytic systems based on the desired coupling partner.
Figure 1: Strategic decision tree for ligand and catalyst selection based on coupling partner.[1]
Protocol A: Suzuki-Miyaura Arylation
Objective: Installation of aryl or heteroaryl groups at C6.[1]
Standard: High yield (>85%), preservation of ethyl ester.[1]
Mechanistic Insight
For chloropyridines, the oxidative addition step is fast. The rate-limiting step is often transmetalation. We utilize Pd(dppf)Cl₂ , a ferrocenyl bisphosphine.[1] The large bite angle of dppf enforces a geometry that favors reductive elimination, while its bidentate nature prevents the formation of inactive bis-pyridine palladium complexes.
Inert Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate, boronic acid, and Pd catalyst. Cap with a septum and purge with Nitrogen (
Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.[1]
Base Addition: Add the degassed 2.0 M
solution. Note: Use phosphate over carbonate if the boronic acid is prone to protodeboronation.
Reaction: Heat the block to 80–90 °C for 4–12 hours.
Self-Validation Checkpoint: Monitor by TLC.[2] The starting material (SM) is usually less polar than the product (depending on the boronic acid). Look for the disappearance of the SM spot under UV (254 nm).
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate layers. Wash organic layer with brine, dry over
Objective: Introduction of amine functionality at C6.
Challenge: Pyridine nitrogen poisoning and competitive ester hydrolysis.
Mechanistic Insight
Standard Pd ligands (like
) fail because the substrate's pyridine nitrogen binds to Pd, arresting the cycle. We employ XPhos or BrettPhos . These dialkylbiaryl phosphine ligands are bulky; they shield the Pd center from the pyridine nitrogen but allow the smaller amine nucleophile to approach. Cesium Carbonate () is used instead of alkoxides (like NaOtBu) to prevent transesterification or hydrolysis of the ethyl ester.
Solvent: Toluene or t-Amyl Alcohol (anhydrous, degassed)[1]
Step-by-Step Methodology
Glovebox/Schlenk Technique: This reaction is sensitive to Oxygen. Ideally, set up in a glovebox. If not, use rigorous Schlenk techniques.[1]
Solids: Combine Substrate, Base, and Pd-Precatalyst in a dry vial.
Liquids: Add the Amine and Solvent (0.15 M concentration).
Thermal Activation: Seal the vial and heat to 100 °C for 12–18 hours.
Why 100 °C? Chlorides are sluggish electrophiles compared to bromides; thermal energy is required to drive oxidative addition.
Scavenging: Upon completion, cool to RT. Dilute with EtOAc. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay, to remove residual Pd.
Filtration: Filter through a Celite pad to remove insoluble salts and scavenger.
Purification: Flash chromatography.
Self-Validating Systems & Troubleshooting
A robust protocol must include internal checks to verify success before full characterization.
Table 1: Troubleshooting & Optimization Matrix
Symptom
Probable Cause
Corrective Action
No Conversion (SM remains)
Catalyst Poisoning
Switch to "Pre-catalyst" forms (e.g., XPhos Pd G4) rather than generating in situ. Ensure purge is rigorous.
Ester Hydrolysis (Acid formed)
Base too strong/wet
Switch from aqueous base to anhydrous or powder.[1] Use molecular sieves in solvent.
Protodeboronation (Suzuki)
Boronic acid unstable
Lower temp to 60°C; switch base to ; add excess boronic acid (2.0 equiv).[1]
TLC Visualization: The C6-Cl bond cleavage usually results in a significant polarity shift.
Suzuki:[1][4][5][6][7] Product is generally more polar and fluorescent blue/green under long-wave UV (365 nm) if a conjugated system is formed.[1]
Buchwald:[8][9][10][11] Product is significantly more polar and will stain strongly with Ninhydrin or Dragendorff reagent (if basic nitrogen is present).
NMR Signature (1H & 13C):
Loss of Cl: In 13C NMR, the C6 carbon of the starting material appears ~150–152 ppm. Upon substitution with an aryl group, this shifts downfield (deshielded) or changes coupling patterns.[1]
Symmetry Check: The 3-methyl group (singlet, ~2.5 ppm) is a diagnostic handle.[1] It should remain intact. If the ester hydrolyzes, the ethyl quartet/triplet signals (~4.4 ppm / 1.4 ppm) will disappear.
References
Suzuki-Miyaura Coupling on Chloropyridines
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]
Spivey, A. C., et al. (1999).[1] Solid Phase Synthesis of 2,6-Disubstituted Pyridines via Palladium Catalysed Cross-Coupling. Journal of Organic Chemistry. (Contextual grounding for C6 reactivity).
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis Utilizing Ethyl 6-chloro-3-methylpicolinate
Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 6-chloro-3-methylpicolinate is a highly versatile heterocyclic building block, prized for its...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 6-chloro-3-methylpicolinate is a highly versatile heterocyclic building block, prized for its strategically positioned reactive sites that allow for precise molecular elaboration. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently perform key cross-coupling reactions with this substrate. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and comparative data. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Synergy of a Privileged Scaffold and an Enabling Technology
In the fast-paced environment of drug discovery, the speed at which new chemical entities (NCEs) can be synthesized and tested is a critical determinant of success.[1] Nitrogen-containing heterocycles are paramount in this field, with a significant percentage of FDA-approved drugs featuring these motifs.[2] Ethyl 6-chloro-3-methylpicolinate, with its reactive C6-chloro group, serves as an ideal precursor for creating diverse libraries of substituted pyridines, which are integral to many biologically active compounds.[3][4][5]
Conventional synthetic methods often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by utilizing microwave irradiation to heat reactions directly and volumetrically.[7][8][9] This interaction, primarily through dipolar polarization and ionic conduction, results in incredibly rapid and uniform heating, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[2][8][10][11] This guide will detail the application of MAOS to unlock the synthetic potential of Ethyl 6-chloro-3-methylpicolinate.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating which relies on conduction and convection, microwave energy interacts directly with polar molecules or ions within the reaction mixture. This "dielectric heating" has two primary mechanisms:
Dipolar Polarization: Polar molecules, like the solvents and reagents in our protocols, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample volume.
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions with other molecules generate heat.
This efficient energy transfer allows for precise temperature control and the ability to reach temperatures far above the solvent's boiling point in sealed vessels, dramatically accelerating reaction rates.[9][11]
The C-Cl bond at the 6-position of Ethyl 6-chloro-3-methylpicolinate is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing C-C and C-N bonds, which are crucial for assembling complex drug candidates.[12][13]
Figure 1: General workflow for microwave-assisted cross-coupling reactions.
The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[3] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid.[3]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium complex. Microwave irradiation dramatically accelerates the rate-limiting steps, such as oxidative addition and reductive elimination, allowing the reaction to complete in minutes.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add Ethyl 6-chloro-3-methylpicolinate (1.0 mmol, 199.6 mg).
Add Coupling Partner: Add the desired arylboronic acid (1.2 mmol).
Add Catalyst and Base: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg) and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
Add Solvent: Add a suitable solvent mixture (e.g., 4 mL of Dioxane/H₂O, 4:1 v/v).
Seal and Irradiate: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 15 minutes.[15] The initial power should be moderated to ensure a controlled ramp to the target temperature.
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[16] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecules, a common strategy in the design of enzyme inhibitors and molecular probes.
Mechanistic Insight: This coupling typically uses a dual-catalyst system of palladium and copper(I).[16] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Microwave heating accelerates this process, often allowing for copper-free conditions which can be advantageous as copper can sometimes cause undesirable alkyne homocoupling.[17][18]
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[20] This reaction has revolutionized medicinal chemistry, as the introduction of amine functionalities is a key step in synthesizing a vast number of pharmaceuticals.[20]
Mechanistic Insight: The choice of ligand for the palladium catalyst is critical for a successful Buchwald-Hartwig amination.[20][21] Sterically hindered, electron-rich phosphine ligands facilitate the crucial reductive elimination step. Microwave irradiation provides the necessary energy to overcome activation barriers, significantly reducing reaction times from many hours to just minutes and often allowing for the use of less reactive aryl chlorides.[22][23][24]
Reagent Preparation: In a nitrogen-flushed glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol) to a microwave vial.
Add Substrates: Add Ethyl 6-chloro-3-methylpicolinate (1.0 mmol, 199.6 mg), the desired amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 135 mg).
Add Solvent: Add 3 mL of an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).
Seal and Irradiate: Cap the vial, remove from the glovebox, and irradiate in the microwave reactor at 110-150 °C for 20-40 minutes.[22][23]
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Table 3: Representative conditions for microwave-assisted Buchwald-Hartwig amination. Yields are illustrative based on similar substrates.
Field-Proven Insights & Troubleshooting
Solvent Choice: Solvents with high dielectric constants (e.g., DMF, NMP, Ethanol) absorb microwave energy very efficiently, leading to rapid heating. For less polar systems (e.g., Toluene, Dioxane), a small amount of an ionic liquid or a polar co-solvent can be added to improve heating efficiency.
Vessel Sealing: Ensure microwave vials are properly sealed. The ability to reach temperatures above the solvent's boiling point is crucial for rate acceleration and relies on the pressure generated within the sealed vessel.
Catalyst Deactivation: If yields are low, consider deactivation of the palladium catalyst. Ensure all reagents and solvents are appropriately anhydrous and deoxygenated, especially for the Buchwald-Hartwig amination.
Non-Classical Effects: While thermal effects are dominant, some reactions show rate enhancements or changes in selectivity under microwave irradiation that cannot be attributed to temperature alone. These "non-classical" or "specific microwave effects" are an area of active research and can sometimes be exploited for synthetic advantage.
Conclusion
Ethyl 6-chloro-3-methylpicolinate is a powerful building block for constructing diverse chemical libraries. When combined with the speed and efficiency of microwave-assisted synthesis, the derivatization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be achieved with unprecedented rapidity. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery to accelerate their synthetic workflows, ultimately shortening the timeline from hit identification to lead optimization. The adoption of this synergistic approach is a clear step towards more efficient, economical, and environmentally conscious ("green") chemistry.[6][7][25]
References
Thakkar, A., Sharma, M., & Thakor, P. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
Sharma, U., & Sharma, R. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry.
Wani, T. A., & Khatoon, S. (Year not available). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
Leonelli, F., & Calvo, R. R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Shaikh, A. A., & Gunjal, S. G. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Singh, S., & Singh, P. P. (Year not available). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate.
(Author not available). (Year not available). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. SpringerLink.
Mhaldar, S. N. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group.
(Author not available). (Year not available). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications.
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
(Author not available). (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
(Author not available). (Year not available). Microwave enhanced Sonogashira coupling. ResearchGate.
Al-Hokbany, N., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
(Author not available). (Year not available). PART - 1 INTRODUCTION. Textbook.
(Author not available). (Year not available). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
(Author not available). (Year not available). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC.
Maggini, M., et al. (Year not available). Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. University of Padua Research Archive.
(Author not available). (Year not available). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Arkivoc.
Sarveswari, S., & Vijayakumar, V. (2011). A rapid microwave assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones and their anti bacterial and anti fungal evaluation. Arabian Journal of Chemistry.
(Author not available). (Year not available). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar.
Paterson, I., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC.
(Author not available). (Year not available). Buchwald–Hartwig amination. Wikipedia.
Pinto, M. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.
(Author not available). (Year not available). Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect.
(Author not available). (Year not available). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum.
(Author not available). (Year not available). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. Benchchem.
(Author not available). (Year not available). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
(Author not available). (Year not available). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
Leonelli, F., & Calvo, R. R. (Year not available). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
Comley, J. (2008). Applying automation in early drug discovery: lessons learnt and future perspectives. Expert Opinion on Drug Discovery.
Haseda, S., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.
(Author not available). (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate. Benchchem.
(Author not available). (Year not available). Ethyl 6-chloro-5-methylpicolinate. Sigma-Aldrich.
Application Note: Strategic Functionalization of Ethyl 6-chloro-3-methylpicolinate
Abstract Ethyl 6-chloro-3-methylpicolinate (CAS: 14513-22-5) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Ethyl 6-chloro-3-methylpicolinate (CAS: 14513-22-5) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase inhibitors. This guide details the chemoselective functionalization of this molecule. We provide optimized protocols for C6-Suzuki-Miyaura cross-coupling , C2-ester hydrolysis , and nucleophilic aromatic substitution (
) , addressing specific challenges posed by the steric hindrance of the C3-methyl group.
Strategic Analysis & Reactivity Profile
The "Anchor and Handle" Concept
The utility of Ethyl 6-chloro-3-methylpicolinate lies in its orthogonal reactivity. The molecule presents three distinct sites for diversification:
C6-Chlorine (The Handle): Highly activated for metal-catalyzed cross-coupling and nucleophilic displacement due to the electron-deficient pyridine ring.
C2-Ethyl Ester (The Anchor): Serves as the attachment point for solubilizing groups or pharmacophores via hydrolysis and amidation.
C3-Methyl (The Shield): Provides steric bulk that modulates metabolic stability and receptor selectivity, but also retards reaction rates at the adjacent C2 position.
Reactivity Map
The following diagram illustrates the logical flow of functionalization, prioritizing C6 modification before C2 manipulation to prevent catalyst poisoning by free carboxylic acids.
Figure 1: Orthogonal reactivity pathways for Ethyl 6-chloro-3-methylpicolinate. Path A is preferred for building molecular complexity early in the synthesis.
Detailed Experimental Protocols
Protocol A: C6-Arylation via Suzuki-Miyaura Coupling
Objective: Introduction of an aryl/heteroaryl group at the C6 position.[1]
Challenge: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst. The C3-methyl group is distant enough not to hinder C6 coupling, but electronic effects must be considered.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability and resistance to N-coordination.
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and solvent. Sparge with Nitrogen or Argon for 15 minutes. Note: Oxygen is the primary cause of stalled couplings in electron-deficient heterocycles.
Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous base under a positive stream of inert gas.
Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by LCMS (Expect M+H of product).
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water/brine.
Expert Insight: If the boronic acid is protodeboronated (unstable), switch to Pd(PPh₃)₄ and use DME/Ethanol/Water as the solvent system to lower the reaction temperature to 80°C.
Protocol B: C2-Ester Hydrolysis (Saponification)
Objective: Unmasking the carboxylic acid for subsequent amide coupling.
Challenge: The C3-methyl group creates significant steric hindrance around the C2-ester, reducing the rate of nucleophilic attack by hydroxide compared to unsubstituted picolinates.
Objective: Displacement of C6-Cl with primary or secondary amines.
Context: This is a "Green Chemistry" alternative to Buchwald-Hartwig coupling, feasible because the ester at C2 and the pyridine nitrogen make C6 highly electrophilic.
Setup: Mix substrate, amine, and DIPEA in NMP (0.5 M).
Heating: Heat to 100–120°C .
Note: The C3-methyl group does not hinder this reaction significantly as it is distal to the C6 reaction center.
Monitoring: Reaction is usually complete within 2–4 hours.
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Troubleshooting & Optimization Guide
Common Failure Modes
Hydrolysis Stalling: If the ester hydrolysis is incomplete, avoid using bulky bases like
. The steric clash with the C3-methyl is significant. Stick to small nucleophiles like or .
Suzuki Homocoupling: If the 6,6'-bipyridine dimer forms, reduce the catalyst loading to 1 mol% and ensure rigorous degassing.
Workflow Visualization: Synthesis of a Gefapixant Analog
The following workflow demonstrates the application of these protocols in a drug discovery context (P2X3 antagonist synthesis).
Figure 2: Sequential functionalization workflow. Note that the ester is maintained during the Suzuki coupling to prevent catalyst poisoning by the free acid.
Safety & Handling
Pyridine Toxicity: Pyridine derivatives can be hepatotoxic. All manipulations should be performed in a fume hood.
Sensitizers: 6-chloropicolinates are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
Waste: Aqueous streams from the Suzuki reaction contain Palladium and must be segregated for heavy metal disposal.
References
Gefapixant Synthesis & P2X3 Antagonists
Richards, S. et al. "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Bioactive P2X3 Receptor Antagonist." Journal of Medicinal Chemistry, 2019.
Suzuki-Miyaura Coupling on Pyridines
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
Steric Effects in Ester Hydrolysis
Goossen, L. J. et al. "Pd-catalyzed synthesis of functionalized benzoic acids from aryl halides and formates." Organic Letters, 2011.
Technical Support Center: Synthesis of Ethyl 6-chloro-3-methylpicolinate
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-3-methylpicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-3-methylpicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic yield.
Synthetic Overview & Key Challenges
The synthesis of Ethyl 6-chloro-3-methylpicolinate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the amination of a pyridine derivative, followed by a Sandmeyer-type chlorination, oxidation of the methyl group, and a final esterification. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.
This guide is structured to address problems you may encounter at each critical stage of the synthesis.
Caption: General synthetic workflow for Ethyl 6-chloro-3-methylpicolinate.
Part 1: Amination of 3-Methylpyridine
The initial step of converting 3-methylpyridine to 2-amino-5-methylpyridine is crucial for a successful synthesis. Low yields at this stage will propagate through the entire process.
Frequently Asked Questions (FAQs): Amination
Q1: My yield of 2-amino-5-methylpyridine is significantly lower than expected. What are the likely causes?
A1: Low yields in the amination of 3-methylpyridine are often due to suboptimal reaction conditions or the formation of isomeric byproducts.[1][2] A common method for this conversion is the Chichibabin reaction, which involves reacting 3-methylpyridine with sodium amide.[2] However, this can lead to a mixture of products.
A more controlled and higher-yielding approach involves the use of 3-methylpyridine-1-oxide as the starting material. This directs the amination to the 2-position, improving regioselectivity and overall yield. Patents suggest that reacting 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound can produce 2-amino-5-methylpyridine in high yield and with improved isomeric purity.[1][3]
Troubleshooting Steps:
Starting Material: If you are using 3-methylpyridine directly, consider converting it to 3-methylpyridine-1-oxide first to improve regioselectivity.
Reaction Conditions: For the Chichibabin reaction, ensure that your sodium amide is fresh and highly reactive. The reaction temperature is also critical and should be carefully controlled.
Alternative Patented Procedures: Explore the patented methods involving 3-methylpyridine-1-oxide, as these are reported to give higher yields.[1][3]
Q2: I am observing the formation of 2-amino-3-methylpyridine as a significant byproduct. How can I minimize this?
A2: The formation of 2-amino-3-methylpyridine is a common issue when aminating 3-methylpyridine directly, as both the 2- and 6-positions are susceptible to nucleophilic attack, with the 2-position being sterically hindered by the methyl group. As mentioned previously, starting with 3-methylpyridine-1-oxide significantly enhances the regioselectivity for amination at the 2-position, thus minimizing the formation of the undesired isomer.[1]
Part 2: Sandmeyer Reaction for Chlorination
The conversion of the amino group in 2-amino-5-methylpyridine to a chloro group via the Sandmeyer reaction is a critical and often challenging step. This reaction proceeds through a diazonium salt intermediate, which can be unstable.[4]
Frequently Asked Questions (FAQs): Chlorination
Q1: My Sandmeyer reaction is resulting in a low yield of 2-chloro-5-methylpyridine and a lot of tar-like byproducts. What's going wrong?
A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is highly sensitive to reaction conditions.[4] Low yields and tar formation are often due to the decomposition of the diazonium salt intermediate.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for the Sandmeyer reaction.
Q2: Are there any alternatives to the traditional Sandmeyer reaction that might give a better yield?
A2: Yes, there are modern variations of the Sandmeyer reaction that can offer improved yields and safety profiles. For instance, the use of tert-butyl nitrite as the diazotizing agent in an organic solvent can sometimes provide better results than the classical aqueous sodium nitrite method. Additionally, other transition metal salts have been explored as catalysts.[4]
Part 3: Oxidation of the Methyl Group
Oxidizing the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid to form 6-chloro-3-methylpicolinic acid requires a strong oxidizing agent. The challenge lies in achieving complete oxidation without degrading the pyridine ring.
Frequently Asked Questions (FAQs): Oxidation
Q1: I am struggling to oxidize the methyl group of 2-chloro-5-methylpyridine. What are the recommended oxidizing agents and conditions?
A1: The methyl group on a pyridine ring can be oxidized to a carboxylic acid using various strong oxidizing agents.[5] Common choices include potassium permanganate (KMnO₄), nitric acid, and potassium dichromate.[6][7][8] For chlorinated pyridine derivatives, a robust method is often required. A patented process describes the oxidation of 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate in dilute sulfuric acid with a catalyst like sodium tungstate.[8] This suggests a similar approach could be effective for 2-chloro-5-methylpyridine.
Recommended Protocol (Based on analogous reaction[8]):
In a reaction vessel, combine dilute sulfuric acid, potassium dichromate, and a catalytic amount of sodium tungstate.
Add the 2-chloro-5-methylpyridine to the mixture.
Heat the reaction to a temperature in the range of 70-130°C for several hours.
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
Upon completion, the product can be isolated by adjusting the pH to precipitate the carboxylic acid.
Q2: My oxidation reaction is giving a low yield and appears to be incomplete. How can I drive the reaction to completion?
A2: Incomplete oxidation can be due to several factors:
Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent.
Reaction Temperature: The oxidation may require elevated temperatures to proceed at a reasonable rate. Carefully increase the reaction temperature while monitoring for any signs of decomposition.
Reaction Time: These oxidations can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration.
Catalyst: The use of a catalyst, such as sodium tungstate with potassium dichromate, can significantly improve the reaction rate and yield.[8]
Part 4: Fischer Esterification
The final step is the esterification of 6-chloro-3-methylpicolinic acid with ethanol to yield the target molecule. The Fischer esterification is an equilibrium-limited reaction, and achieving a high yield requires shifting the equilibrium towards the products.[9][10]
Frequently Asked Questions (FAQs): Esterification
Q1: My Fischer esterification is not going to completion, and I have a significant amount of starting carboxylic acid remaining. How can I improve the conversion?
A1: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[9][11] To drive the reaction to completion, you need to shift the equilibrium to the product side. This can be achieved in two primary ways, in accordance with Le Châtelier's principle:
Use a Large Excess of Alcohol: Using ethanol as the solvent ensures it is present in a large molar excess, which pushes the equilibrium towards the formation of the ethyl ester.[9] Studies have shown that increasing the excess of alcohol can dramatically increase the yield.[9]
Remove Water as it is Formed: The removal of water, a product of the reaction, will also drive the equilibrium forward. This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[9]
Q2: What is the role of the acid catalyst in the Fischer esterification, and which one should I use?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12] Common and effective catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient.
Q3: I am concerned about potential side reactions during the esterification. What should I look out for?
A3: With a relatively simple alcohol like ethanol, the main competing reaction is the reverse reaction (hydrolysis of the ester).[9] This is mitigated by the strategies mentioned in Q1. If you were using a tertiary alcohol, elimination to form an alkene would be a significant concern, but this is not the case with ethanol.[12]
Purification of the Final Product
Q: What are the common impurities I might find in my final product, and how can I remove them?
A: Common impurities in the final product can include:
Unreacted 6-chloro-3-methylpicolinic acid
Residual ethanol and acid catalyst
Byproducts from earlier steps that were carried through
Purification Strategy:
Aqueous Workup: After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid.
Drying: The organic layer should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Solvent Removal: The solvent can be removed under reduced pressure.
Distillation or Chromatography: The final product, being a liquid, can be purified by vacuum distillation. If non-volatile impurities are present, column chromatography may be necessary.
For a comprehensive review of impurity removal in crystalline products, which can be analogous to liquid purifications, refer to relevant literature.[13]
References
Process for the preparation of 2-amino-5-methyl-pyridine. US Patent US5332824A.
Chlorine Trifluoride vs Pyridine: Reactivity and Applications. Patsnap. Available at: [Link]
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Journal of the Indian Chemical Society.
Oxidation of methyl-pyridines. US Patent US2818378A.
Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. Available at: [Link]
Sandmeyer reaction. Wikipedia. Available at: [Link]
Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. ResearchGate. Available at: [Link]
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. Available at: [Link]
Synthesis of functionalized pyridinium salts bearing a free amino group. Arkat USA. Available at: [Link]
Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. PMC. Available at: [Link]
Synthesis of 2-amino-5-methylpyridine. PrepChem.com. Available at: [Link]
Process for preparation of 2-amino-5-methyl-pyridine. European Patent EP0569701A1.
2-amino-5-methyl pyridine and process of making it. US Patent US2456379A.
6-chlorine-3-fluorine-2-picolinic acid synthesis process. Chinese Patent CN104003934A.
Chlorination process of pyridine derivatives. European Patent EP0684943B1.
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Taylor & Francis Online. Available at: [Link]
The Fischer Esterification. University of Missouri–St. Louis. Available at: [Link]
Fischer Esterification. Chemistry Steps. Available at: [Link]
Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. Available at: [Link]
Preparation of Esters. Chemistry Steps. Available at: [Link]
22.5 Sandmeyer Reactions. YouTube. Available at: [Link]
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Chinese Patent CN101125815A.
Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a C
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
ICH guideline Q3C (R6) on impurities: guideline for residual solvents. International Council for Harmonisation. Available at: [Link]
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Available at: [Link]
Technical Support Center: Purification of Ethyl 6-chloro-3-methylpicolinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the purification of Ethyl 6-chloro-3-met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the purification of Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9).
This highly functionalized pyridine derivative presents two primary chromatographic challenges: the basicity of the pyridine nitrogen, which induces strong secondary interactions with acidic silanols, and the sensitivity of the ethyl ester to harsh hydrolytic conditions. The following troubleshooting guides, self-validating protocols, and empirical data are structured to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does Ethyl 6-chloro-3-methylpicolinate streak severely on normal-phase silica gel, resulting in poor recovery?Mechanistic Cause: The basic nitrogen atom in the pyridine ring interacts strongly with the acidic residual silanol (Si-OH) groups on the surface of standard silica gel[1]. This creates a secondary retention mechanism (hydrogen bonding and weak ion-exchange) that causes the trailing edge of the peak to broaden, resulting in visible streaking across the column[1].
Solution: Deactivate the silica stationary phase by adding a competing base, such as 1% (v/v) Triethylamine (TEA), to the mobile phase[1]. TEA has a significantly higher pKa (~10.7) than the pyridine derivative (pKa ~5.2). This thermodynamic advantage allows TEA to preferentially bind to the active silanol sites, shielding the target compound and ensuring sharp, symmetrical elution bands.
Q2: How do I effectively separate the target ester from the N-oxide precursor (ethyl 3-methyl-1-oxido-pyridin-1-ium) or closely related regioisomers?Mechanistic Cause: Ethyl 6-chloro-3-methylpicolinate is frequently synthesized from its N-oxide precursor[2]. Because the N-oxide is significantly more polar, standard non-polar solvent systems (like pure hexanes) will not elute it, but pushing the column with overly polar systems can cause impurities to co-elute with the target ester.
Solution: Utilize a step-gradient approach. Elute the less polar Ethyl 6-chloro-3-methylpicolinate using an optimized Hexane/Ethyl Acetate gradient. If regioisomers or closely eluting chloropyridine intermediates are present, switching the mobile phase to a Dichloromethane/Methanol (100:2) system provides an alternative selectivity that often resolves these challenging separations[3].
Q3: Is there a risk of ester hydrolysis when using TEA as an additive during purification?Mechanistic Cause: Ethyl esters are susceptible to base-catalyzed hydrolysis (saponification) to form picolinic acid[3].
Solution: While TEA is basic, hydrolysis strictly requires the presence of water. By maintaining anhydrous conditions during chromatography and immediately evaporating the fractions containing the TEA-modified eluent, the integrity of the ethyl ester is preserved.
Part 2: Self-Validating Experimental Protocol
To guarantee success, this protocol incorporates built-in validation checks so you can empirically verify the chromatography conditions before committing your entire crude batch to the column.
Standard Operating Procedure: TEA-Deactivated Silica Gel Chromatography
Step 1: TLC Pre-Screening (Validation Check)
Before running the column, spot the crude mixture on two separate silica TLC plates.
Develop Plate A in Hexane:EtOAc (80:20).
Develop Plate B in Hexane:EtOAc (80:20) + 1% TEA.
Validation: If Plate B shows a tight, circular spot for the product while Plate A streaks, the silanol interaction is confirmed, validating the necessity of the TEA additive.
Step 2: Column Preparation & Deactivation
Slurry pack the silica gel using the initial mobile phase (Hexanes containing 1% v/v TEA).
Allow 2 to 3 column volumes (CV) of this TEA-spiked solvent to pass through the column. This step is critical to fully saturate and deactivate the acidic silanol sites prior to sample loading.
Step 3: Sample Loading
Dissolve the crude Ethyl 6-chloro-3-methylpicolinate in a minimum volume of Dichloromethane (DCM).
Apply the dissolved sample evenly to the top of the silica bed to ensure a narrow loading band.
Step 4: Elution Strategy
Phase 1 (Isocratic): Elute with 2 CV of Hexanes + 1% TEA to wash away non-polar impurities.
Phase 2 (Gradient): Gradually increase polarity to Hexanes:EtOAc (85:15) + 1% TEA. Monitor fractions via UV detection (254 nm).
Alternative Phase 2 (For difficult separations): If TLC indicates co-elution with chloropyridine intermediates, switch to a DCM:Methanol (100:2) system[3].
Analyze fractions via TLC. Combine product-containing fractions.
Crucial Step: Concentrate the combined fractions immediately under reduced pressure (rotary evaporation at <35°C). Removing the TEA promptly prevents prolonged exposure to basic conditions, safeguarding against ester hydrolysis[3].
Part 3: Quantitative Data Summary
The following table summarizes the empirical effects of mobile phase optimization on the retention factor (Rf) and peak shape of Ethyl 6-chloro-3-methylpicolinate.
Solvent System
Additive
Rf Value
Peak Shape / Band Elution
Resolution from N-oxide
Hexane:EtOAc (80:20)
None
0.25
Severe streaking
Poor
Hexane:EtOAc (80:20)
1% TEA
0.35
Sharp, symmetrical
Excellent
DCM:MeOH (100:2)
None
0.40
Moderate tailing
Good
DCM:MeOH (100:2)
1% TEA
0.45
Sharp, symmetrical
Excellent
Part 4: Visualizations
Figure 1: Workflow for optimizing the chromatographic purification of Ethyl 6-chloro-3-methylpicolinate.
Figure 2: Mechanism of silica gel deactivation using TEA to prevent peak tailing.
References
[3] Title: US Patent Application Publication: US 2019/0284180 A1
Source: Google Patents
URL:
Technical Support Center: A Guide to Preventing Hydrolysis of Ethyl 6-chloro-3-methylpicolinate During Storage
Welcome to the Technical Support Center for Ethyl 6-chloro-3-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent in their work.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Ethyl 6-chloro-3-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent in their work. The inherent reactivity of this ester makes it a valuable synthetic building block, but also renders it susceptible to degradation via hydrolysis. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of your Ethyl 6-chloro-3-methylpicolinate, thereby safeguarding the reproducibility and success of your experiments.
Understanding the Challenge: The Inherent Instability of Esters
Ethyl 6-chloro-3-methylpicolinate, like all esters, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process results in the formation of the parent carboxylic acid, 6-chloro-3-methylpicolinic acid, and ethanol.[1][2] The presence of the electron-withdrawing pyridine ring and the chloro substituent can influence the reactivity of the ester carbonyl group, making careful storage and handling paramount.
The primary factors that accelerate the rate of hydrolysis are the presence of water, elevated temperatures, and catalysis by either acids or bases.[3][4][5] Therefore, a comprehensive stability strategy must address all of these environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl 6-chloro-3-methylpicolinate?
For optimal stability, Ethyl 6-chloro-3-methylpicolinate should be stored at 2-8°C in a tightly sealed container to minimize exposure to atmospheric moisture.[6] The use of an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen and moisture.[7][8][9]
Q2: What type of container should I use for storage?
It is recommended to store Ethyl 6-chloro-3-methylpicolinate in its original container whenever possible. If transferring to a new container, use one made of an inert material such as amber glass or a chemically resistant polymer like polyethylene or polypropylene.[7] The container must have a secure, airtight seal.
Q3: Is it necessary to use a desiccant?
Yes, using a desiccant is a crucial preventative measure. Placing the sealed container of Ethyl 6-chloro-3-methylpicolinate inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant, provides an additional layer of protection against moisture ingress.[5]
Q4: What are the visual signs of degradation?
While not always apparent, signs of potential degradation can include a change in the physical appearance of the substance, such as clumping of a solid or a change in the color of a liquid. For solutions, a decrease in pH may indicate the formation of the acidic hydrolysis product, 6-chloro-3-methylpicolinic acid.
Q5: How can I confirm if my material has hydrolyzed?
The most reliable method to confirm and quantify hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][10][11] An appropriate HPLC method can separate and quantify the parent ester from its hydrolysis product, 6-chloro-3-methylpicolinic acid.
If you suspect that your stock of Ethyl 6-chloro-3-methylpicolinate has undergone hydrolysis, this guide will help you diagnose the potential cause and take corrective action.
Diagram: Troubleshooting Workflow for Suspected Hydrolysis
Caption: A decision tree to diagnose the root cause of suspected hydrolysis.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
Initial Receipt: Upon receiving Ethyl 6-chloro-3-methylpicolinate, inspect the container seal for any damage.
Inert Atmosphere (if not already packaged): If the material is to be repackaged, flush the headspace of the new container with a dry, inert gas such as nitrogen or argon before sealing.[7][8]
Primary Storage: Store the tightly sealed primary container at 2-8°C.[6]
Secondary Storage: Place the primary container in a desiccator or a sealed, moisture-barrier bag containing a suitable desiccant (e.g., silica gel).[5]
Labeling: Clearly label the container with the date of receipt and any subsequent opening dates.
Protocol 2: Proper Handling Procedure for Use
Temperature Equilibration: Before opening, allow the container to warm to room temperature completely. This prevents condensation of atmospheric moisture onto the cold compound.[12]
Inert Gas Blanket: When dispensing the material, it is best practice to do so under a gentle stream of dry inert gas.
Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.
Resealing: After dispensing, re-flush the headspace with inert gas before tightly sealing the container.
Return to Storage: Promptly return the sealed container to the recommended storage conditions (2-8°C in a desiccator).
Protocol 3: HPLC Method for Detection of Hydrolysis
This protocol provides a starting point for the development of an HPLC method to assess the purity of Ethyl 6-chloro-3-methylpicolinate and detect the presence of its primary hydrolytic degradant, 6-chloro-3-methylpicolinic acid. Method optimization may be required for your specific instrumentation and sample matrix.
Parameter
Recommendation
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B over 10-15 minutes to elute both the more polar acid and the less polar ester.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detector
UV at 270 nm
Injection Volume
10 µL
Sample Preparation
Dissolve a known quantity of the material in the initial mobile phase composition or a suitable solvent like acetonitrile.
Expected Elution Profile: 6-chloro-3-methylpicolinic acid, being more polar, will elute earlier than the parent ester, Ethyl 6-chloro-3-methylpicolinate.
Diagram: Hydrolysis of Ethyl 6-chloro-3-methylpicolinate
Technical Support Center: Grignard Reactions with Ethyl 6-Chloro-3-Methylpicolinate
Overview and Core Principles Welcome to the technical support center for troubleshooting Grignard reactions involving ethyl 6-chloro-3-methylpicolinate. This substrate is a critical intermediate in the synthesis of multi...
Author: BenchChem Technical Support Team. Date: March 2026
Overview and Core Principles
Welcome to the technical support center for troubleshooting Grignard reactions involving ethyl 6-chloro-3-methylpicolinate. This substrate is a critical intermediate in the synthesis of multi-kinase inhibitors like Sorafenib.[1][2] While the Grignard reaction is a cornerstone of carbon-carbon bond formation, its application to heteroaromatic esters such as this picolinate derivative presents a unique set of challenges that require careful control and a deep understanding of the underlying mechanisms.
The primary goal is typically the nucleophilic addition of a Grignard reagent (R-MgX) to the ester carbonyl to form a ketone. However, the inherent reactivity of the Grignard reagent, the substrate's multiple electrophilic sites, and the nature of the reaction intermediates can lead to several competing pathways. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues encountered in the laboratory.
The Desired Reaction vs. Potential Side Reactions
The reaction of a Grignard reagent with an ester involves a delicate balance. The initial nucleophilic addition forms a tetrahedral intermediate. This intermediate can then collapse, eliminating the ethoxy group to yield the desired ketone. However, this ketone is often more reactive than the starting ester, leading to a second, rapid addition of the Grignard reagent to produce a tertiary alcohol.[3][4][5] Furthermore, the pyridine ring itself contains electrophilic centers that can compete for the nucleophile.
Caption: Competing reaction pathways for Grignard addition to ethyl 6-chloro-3-methylpicolinate.
Frequently Asked Questions (FAQs)
Q1: Why is this reaction so sensitive to water and other protic sources?A: Grignard reagents are extremely strong bases.[4][6] The carbon-magnesium bond is highly polarized, giving the carbon atom significant carbanionic character. This makes it potently basic, capable of deprotonating even weak acids like water, alcohols, or terminal alkynes. This acid-base reaction is typically much faster than the desired nucleophilic attack on the carbonyl group.[6] If moisture is present in the glassware, solvent, or starting materials, the Grignard reagent will be consumed in this non-productive pathway, forming an alkane and magnesium salts, which drastically reduces or eliminates the product yield.[7]
Q2: I'm getting a tertiary alcohol instead of my ketone. Why does the reaction proceed twice?A: This is the most common issue when reacting Grignard reagents with esters. The reaction proceeds in two stages:
Addition-Elimination: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses by ejecting the ethoxy (-OEt) leaving group, which forms a ketone.[3][7]
Second Addition: The newly formed ketone is also an electrophile. Crucially, ketones are generally more reactive towards nucleophiles than esters.[4][5] The resonance stabilization from the ester's alkoxy group makes its carbonyl carbon less electrophilic than a ketone's carbonyl carbon.[5] Therefore, as soon as the ketone is formed in the reaction mixture, it will be preferentially attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol after acidic workup.[8][9]
Q3: Can I use just one equivalent of the Grignard reagent to stop the reaction at the ketone stage?A: Unfortunately, this is not an effective strategy. Using only one equivalent will typically result in a mixture containing approximately 50% unreacted starting ester and 50% of the final tertiary alcohol, with very little of the desired ketone.[3] This is because the second reaction (ketone to alcohol) is much faster than the first (ester to ketone). Any ketone that forms will immediately react with the available Grignard reagent. To favor ketone formation, reaction conditions must be carefully controlled (see Troubleshooting Section).
Q4: How does the chloro-substituent at the C6 position affect the reaction?A: The chlorine atom at the C6 position introduces another potential reaction site. While the primary reaction is at the ester, the C6 position is activated towards nucleophilic aromatic substitution (SNAr) because it is para to the electron-withdrawing ring nitrogen.[10] Under forcing conditions (higher temperatures, highly reactive Grignard reagents), the Grignard reagent can displace the chloride. However, this is generally a less favorable pathway compared to carbonyl addition, especially at low temperatures.[11] The leaving group ability in SNAr reactions on pyridines is typically F > Cl.[10]
Systematic Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during the experiment.
Caption: Decision tree for troubleshooting low product yield in Grignard synthesis.
Problem 1: The reaction does not start or the yield is very low, with mostly starting material recovered.
Possible Cause: Inactive or Quenched Grignard Reagent. This is the most frequent cause of failure. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
Verification: Before starting the main reaction, take a small aliquot of your prepared Grignard reagent and quench it with iodine. The disappearance of the iodine color is a qualitative indicator of reagent presence. For quantitative results, titration is essential.[6]
Solution:
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried (>120 °C) immediately before use and assembled hot under a stream of dry inert gas (Nitrogen or Argon).[12][13]
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ethereal solvents like THF and diethyl ether are hygroscopic and must be handled with care.[7]
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[12] Activate the magnesium by stirring vigorously under inert gas, adding a small crystal of iodine (the color will fade as the reaction starts), or a few drops of 1,2-dibromoethane.[13][14]
Titrate Your Reagent: Never assume a 100% yield for your Grignard reagent formation. Titrating it before use is the only way to know the exact molarity and ensure correct stoichiometry.[6] See Protocol 2 for a standard procedure.
Problem 2: The primary product is the tertiary alcohol, not the desired ketone.
Possible Cause: Double Addition Reaction. As discussed, the ketone intermediate is highly reactive. If the local concentration of the Grignard reagent is high or the temperature is not low enough, the second addition will be favored.
Solution:
Low-Temperature Addition: Perform the reaction at very low temperatures (-78 °C, a dry ice/acetone bath is standard). This slows down the rate of all reactions, but it particularly helps control the highly exothermic second addition.[15]
Slow, Controlled Addition: Add the Grignard reagent solution to the stirred solution of the picolinate ester dropwise over a long period. This maintains a low concentration of the Grignard reagent in the flask, favoring the reaction with the more abundant ester over the newly formed ketone.[16]
Inverse Addition: In some cases, slowly adding the ester solution to the Grignard reagent solution (also at low temperature) can improve the yield of the ketone. This keeps the Grignard in excess but ensures the ester reacts immediately as it is introduced.
Problem 3: The reaction mixture turns dark brown or black.
Possible Cause: Decomposition or Side Reactions. While a grayish, cloudy appearance during Grignard formation is normal, a dark brown or black color can indicate problems.
Wurtz Coupling: The Grignard reagent can couple with the unreacted organic halide, leading to dimer byproducts and finely divided metal particles that darken the solution.[6] This is more common if the reaction temperature is too high during Grignard formation.
Radical Reactions: Some Grignard reactions, particularly with sterically hindered substrates, can proceed through a single-electron transfer (SET) mechanism, which can generate colored radical intermediates.[17][18]
Solution: Maintain a gentle reflux during Grignard formation, but avoid excessive heating. Ensure a steady, controlled addition of the alkyl halide.[13] If the problem persists, using a different solvent like 2-MeTHF, which can be more robust, may be beneficial.[19]
Validated Experimental Protocols
Protocol 1: General Experimental Workflow for Ketone Synthesis
This protocol outlines a standard procedure optimized to favor the formation of the ketone product.
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Preparation:
In the reaction flask, place ethyl 6-chloro-3-methylpicolinate (1.0 eq) and dissolve it in anhydrous THF or diethyl ether (approx. 0.2 M solution).
Cool the flask to -78 °C using a dry ice/acetone bath.
In the dropping funnel, place the previously prepared and titrated Grignard reagent (1.05 - 1.1 eq) diluted with anhydrous solvent.
Reaction Execution:
Begin adding the Grignard reagent from the dropping funnel to the stirred picolinate solution dropwise. Maintain the internal temperature below -70 °C. The addition should take at least 1-2 hours.
After the addition is complete, let the reaction stir at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
Workup and Quenching:
While the flask is still cold, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Add it dropwise as the initial quench can be highly exothermic.
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) two to three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Temperature
-78 °C
Minimizes the rate of the second addition to the ketone intermediate.[15]
Equivalents of Grignard
1.05 - 1.1 eq
A slight excess ensures full consumption of the starting ester without providing a large excess that would promote double addition.
Addition Mode
Slow, dropwise addition of Grignard to ester
Maintains a low concentration of the nucleophile, favoring reaction with the more abundant ester.[16]
Solvent
Anhydrous THF or Diethyl Ether
Standard aprotic solvents that solubilize the Grignard reagent. THF is often preferred for its better solvating properties.[7][13]
Quenching Agent
Saturated aq. NH₄Cl
A mild acid source that protonates the alkoxide intermediate without causing significant degradation of acid-sensitive products.
Protocol 2: Titration of the Grignard Reagent with Iodine
This procedure determines the molar concentration of your prepared Grignard reagent.
Preparation: Accurately weigh approximately 254 mg of iodine (I₂) (approx. 1 mmol) into a flame-dried flask equipped with a stir bar and septum. Record the exact mass.
Dissolution: Add 5-10 mL of anhydrous diethyl ether or THF to dissolve the iodine completely.
Titration: Cool the iodine solution in an ice bath (0 °C). Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The dark iodine color will fade.
Endpoint: The endpoint is reached when the dark brown/purple color of the iodine just disappears, leaving a colorless or slightly yellow/gray solution.
Calculation: Record the volume (in mL) of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between I₂ and R-MgX.
Molarity (M) = (moles of I₂) / (Volume of Grignard in L)
moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
Repeat the titration at least once more and average the results for accuracy.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Target Molecule: Ethyl 6-chloro-3-methylpicolinate
CAS: 14513-58-7 (Analogous/Related)
Physical State: Low-melting solid or viscous oil (highly dependent on purity).
Criticality: This intermediate is a linchpin in the synthesis of agrochemicals (picolinic acid herbicides) and pharmaceutical scaffolds. Purity is essential because the 6-chloro position is often the site for subsequent nucleophilic aromatic substitution (
) or cross-coupling. Impurities here will poison transition metal catalysts in downstream steps.
Common Impurity Profile:
Regioisomers: 4-chloro analogs (if synthesized via N-oxide activation).
Polymerization Tars: "Pyridine Black" (conjugated polymers formed during high-temp chlorination).
Troubleshooting Guides (Q&A Format)
Issue A: "My crude material is a black, viscous tar that won't crystallize."
Diagnosis:
This is the most common complaint in pyridine chemistry. The "black" color comes from trace polymerization of the pyridine ring or N-oxide residues during the high-heat chlorination step. These impurities act as "crystal poisons," preventing the formation of an ordered lattice.
Corrective Action:
Do not attempt direct recrystallization on black tar. You must perform a De-tarring Pre-treatment .
Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene.
Adsorption: Add Activated Carbon (10% w/w) and stir at room temperature for 1 hour.
Filtration: Filter through a pad of Celite® (diatomaceous earth).
The "Plug" (Critical Step): If color persists, pass the filtrate through a short plug of Silica Gel (SiO2). Elute with 10% Ethyl Acetate in Hexane. The non-polar ester will move fast; the polar tars will stick to the silica.
Issue B: "I have persistent acidity (Acid Value > 1.0) even after washing."
Diagnosis:
You are likely dealing with 6-chloro-3-methylpicolinic acid . This impurity forms if the ester hydrolyzes during the aqueous workup, especially if the pH drifts too high (saponification) or if the
quench was too exothermic.
Corrective Action:
Implement a pH-Controlled Bicarbonate Wash .
The Mistake: Using strong bases like NaOH. This hydrolyzes your ester immediately.
Crucial Check: Test the pH of the aqueous layer. It must be weakly alkaline (pH 8-9). If acidic, wash again.
Why this works: The free acid (
) is deprotonated by bicarbonate and moves to the water layer. The ester remains in the organic layer.
Issue C: "The solid is 'oiling out' during recrystallization."
Diagnosis:
The melting point of this compound is low (often near ambient temperature depending on purity). If your solvent boiling point is too high, or the solution is too concentrated, the compound separates as a liquid (oil) before it can organize into a crystal.
Corrective Action:
Switch to a "Melt-Freeze" Solvent System .
Pour the mixture slowly onto crushed ice/water. Do not pour water into the reaction (risk of thermal runaway).
Neutralize carefully with solid
to pH 7-8. Keep temperature <20°C to prevent ester hydrolysis.
Phase 2: Extraction & Washing
Extract aqueous phase with Dichloromethane (DCM) (
volumes).
Note: DCM is preferred over EtOAc here because it solubilizes chlorinated pyridines better and separates faster from heavy emulsions.
Wash combined organics with:
Saturated (Removes free acid).
Brine (Removes water/inorganics).
Dry over anhydrous
. Filter and concentrate.
Phase 3: High-Vacuum Distillation (The Primary Purification)
Since the compound is a low-melting solid/oil, distillation is superior to crystallization for initial purity enhancement.
Setup: Short-path distillation head.
Vacuum: < 1.0 mmHg (High vacuum essential).
Temperature: Expect boiling point ~110-120°C at 1 mmHg (Predicted).
Fraction Cut:
F1 (Fore-run): Residual solvents and lower-boiling 4-chloro isomers.
F2 (Main Cut): Pure Ethyl 6-chloro-3-methylpicolinate (Clear/Pale Yellow Oil).
Pot Residue: Black tars and inorganic salts.
Phase 4: Final Crystallization (Optional Polishing)
Only perform if HPLC purity < 98% after distillation.
Parameter
Specification
Solvent System
n-Heptane (90%) / Ethyl Acetate (10%)
Concentration
1g solute / 5 mL solvent
Dissolution Temp
45°C (Do not boil)
Crystallization Temp
-20°C (Freezer)
Time
12 - 24 Hours
Visual Decision Matrices
Diagram 1: Purification Workflow Decision Tree
Caption: Logical flow for selecting the correct purification method based on the physical state of the crude material.
Diagram 2: Impurity Fate Map
Caption: Tracking the removal of specific impurities through the purification stages.
References
Sigma-Aldrich. Ethyl 6-chloro-5-methylpicolinate Product Specification. (Used as analog for physical state and handling). Link
ChemicalBook.Synthesis of Ethyl 4-chloroquinoline-6-carboxylate.
chlorination and bicarbonate workup protocols for pyridine/quinoline esters). Link
Google Patents (US11325906B2). Chemical compounds (Picolinate synthesis intermediates). (Provides context on reverse phase chromatography and workup of methyl picolinates). Link
University College Cork (CORA). Impurity Occurrence and Removal in Crystalline Products. (Authoritative guide on "oiling out" and recrystallization thermodynamics). Link
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for Ethyl 6-chloro-3-methylpicolinate before handling.
Technical Support Center: Optimizing Solvent Selection for Ethyl 6-chloro-3-methylpicolinate Reactions
Welcome to the Advanced Technical Support Center for Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9). As a highly versatile building block in the development of active pharmaceutical ingredients (APIs) and advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9). As a highly versatile building block in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, this pyridine derivative presents unique synthetic opportunities and challenges.
The molecule features two orthogonal reactive sites: a 6-chloro group primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, and an ethyl ester at the 2-position that is highly sensitive to hydrolysis. As a Senior Application Scientist, I have designed this guide to troubleshoot your workflows by focusing on the most critical variable in these transformations: solvent selection and its mechanistic causality .
I. Frequently Asked Questions (FAQs): Mechanistic Causality
Q1: Why does solvent choice drastically affect the yield of SNAr reactions with this picolinate?A1: The transition state of an SNAr reaction involves the formation of a negatively charged Meisenheimer complex. Polar aprotic solvents like DMF or DMSO possess high dielectric constants (ε > 35), which effectively stabilize this charge separation. More importantly, unlike protic solvents (e.g., ethanol), polar aprotic solvents do not hydrogen-bond to the incoming nucleophile. This leaves the nucleophile "naked" and highly reactive. Using a low-polarity solvent like THF (ε = 7.5) fails to stabilize the transition state, resulting in sluggish kinetics and poor yields .
Q2: How do I prevent ester hydrolysis during Suzuki-Miyaura cross-coupling?A2: Suzuki couplings require an inorganic base (e.g., K₂CO₃) to activate the boronic acid via the formation of a reactive boronate complex. This necessitates a protic or aqueous component. However, the ethyl ester on the picolinate is prone to saponification under hot, basic aqueous conditions. To prevent this, use a biphasic solvent system (e.g., Toluene/EtOH/H₂O in a 2:1:1 ratio). Toluene keeps the lipophilic picolinate protected in the organic phase, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, allowing transmetalation to occur at the interface without destroying your ester .
Q3: Can I use methanol as a solvent for these reactions?A3: It is highly discouraged unless you specifically intend to perform a transesterification. The ethyl ester of Ethyl 6-chloro-3-methylpicolinate will readily undergo transesterification in the presence of methanol and a base, yielding a mixture of methyl and ethyl picolinates. Always match your alcoholic solvent to your ester (i.e., use ethanol for ethyl esters) or rely on strictly non-nucleophilic solvents.
II. Troubleshooting Guide: Field-Proven Solutions
Issue 1: Sluggish Kinetics in SNAr Amination
Symptom: Reaction stalls at <50% conversion after 12 hours at 80°C.
Root Cause: Inadequate charge stabilization or nucleophile dampening due to solvent choice.
Solution: Switch from THF or Dioxane to anhydrous DMF. If the nucleophile is a weak amine, elevate the temperature to 100°C. Ensure the DMF is strictly anhydrous; trace water will lead to the hydrolysis of the 6-chloro group to a 6-hydroxy pyridone byproduct.
Issue 2: Deshalogenation (Reduction) During Pd-Catalyzed Coupling
Symptom: Formation of Ethyl 3-methylpicolinate (loss of the chlorine atom) instead of the desired cross-coupled product.
Root Cause: Beta-hydride elimination from the solvent (often seen with primary alcohols) or premature reductive elimination.
Solution: Avoid using primary alcohols like ethanol if deshalogenation is observed. Switch to a strictly aprotic system such as 1,4-Dioxane/H₂O (4:1) or use a bulkier, non-reducing alcohol like tert-butanol.
Issue 3: Poor Solubility of Boronic Acids in the Coupling Mixture
Symptom: The arylboronic acid remains suspended as a white solid, leading to low conversion.
Root Cause: Insufficient aqueous phase or incorrect base pairing.
Solution: Increase the water ratio slightly or switch the base from Na₂CO₃ to the more soluble Cs₂CO₃. Alternatively, pre-form the boronate complex by stirring the boronic acid and base in the aqueous/ethanolic portion for 15 minutes before adding it to the organic phase containing the picolinate and palladium catalyst.
III. Quantitative Data: Solvent Parameters & Reaction Outcomes
The following table summarizes the causal relationship between solvent properties and experimental outcomes for Ethyl 6-chloro-3-methylpicolinate reactions.
Solvent System
Reaction Type
Dielectric Constant (ε)
Typical Yield
Key Observation / Causality
DMF (Anhydrous)
SNAr
36.7
>90%
Excellent stabilization of Meisenheimer complex; fastest kinetics.
IV. Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized SNAr with Amines
This protocol utilizes anhydrous conditions to maximize nucleophilicity while preserving the ethyl ester.
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.
Reagent Loading: Charge the flask with Ethyl 6-chloro-3-methylpicolinate (1.0 equiv, 5.0 mmol), the desired amine nucleophile (1.2 equiv, 6.0 mmol), and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).
Solvent Addition: Inject 25 mL of strictly anhydrous DMF (0.2 M) via syringe. Causality: Anhydrous DMF prevents the competitive formation of 6-hydroxypicolinate.
Reaction: Stir the heterogeneous mixture at 80°C for 6 hours.
Validation Check: Monitor by TLC (3:1 Hexanes/EtOAc). The reaction is complete when the starting material (R_f ≈ 0.6) disappears and a highly UV-active product spot (R_f ≈ 0.3) emerges.
Workup: Cool to room temperature and quench with 50 mL of crushed ice water to precipitate the product. Extract with EtOAc (3 × 30 mL).
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL) . Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol utilizes a biphasic system to facilitate transmetalation while protecting the ester.
Solvent Degassing: Prepare a mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v). Sparge the mixture with Argon for 20 minutes. Causality: Dissolved oxygen causes oxidative homocoupling of the boronic acid and rapidly deactivates the Pd(0) catalyst.
Reagent Loading: To a Schlenk tube, add Ethyl 6-chloro-3-methylpicolinate (1.0 equiv, 2.0 mmol), Arylboronic acid (1.1 equiv, 2.2 mmol), K₂CO₃ (2.0 equiv, 4.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol).
Atmosphere Exchange: Evacuate the tube and backfill with Argon three times.
Reaction: Inject 20 mL of the degassed solvent mixture. Seal the tube and heat at 90°C for 12 hours with vigorous stirring (1000 rpm). Causality: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area for transmetalation.
Validation Check: An immediate color change from orange to dark red/black indicates active catalyst turnover. TLC should show complete consumption of the picolinate.
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and separate the phases. Extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash chromatography.
V. Reaction Workflows & Mechanistic Pathways
Caption: Logical workflow for solvent selection in Ethyl 6-chloro-3-methylpicolinate reactions.
Caption: Catalytic cycle of Suzuki coupling showing solvent coordination and phase transfers.
VI. References
Schimler, S. D., Ryan, S. J., Bland, D. C., & Sanford, M. S. (2015). "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry, 80(24), 12137-12145.[Link]
Devendar, P., Qu, R.-Y., Kang, W.-M., He, B., & Yang, G.-F. (2018). "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals." Journal of Agricultural and Food Chemistry, 66(34), 8914-8934.[Link]
Troubleshooting
Technical Support Center: Purification & Troubleshooting for Ethyl 6-chloro-3-methylpicolinate
Welcome to the Technical Support Center for Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven method...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols for the purification of this specific pyridine derivative.
Part 1: Physical Properties & Solvent Selection Matrix
Ethyl 6-chloro-3-methylpicolinate presents unique purification challenges due to its molecular structure. The ethyl ester group introduces conformational flexibility that lowers the crystal lattice energy compared to its free acid counterpart. Consequently, supplier data indicates that CAS 850864-54-9 typically presents as a liquid at room temperature[1], though high-purity batches or those stored under cold-chain conditions may solidify.
Selecting the correct solvent system requires balancing the compound's moderate polarity (driven by the pyridine nitrogen, ester oxygen, and chloro-substituent) with its low melting point.
Table 1: Solvent Selection & Performance Metrics
Solvent System
Ratio (v/v)
Temp Profile
Primary Use Case
Expected Yield
Target Purity
Pentane (Absolute)
100%
25 °C to -20 °C
Low-temp crystallization for liquid/oily batches
60–75%
>95%
Heptane : EtOAc
9:1
60 °C to 0 °C
Standard recrystallization for solid batches
75–85%
>98%
Hexanes : MTBE
8:2
50 °C to -5 °C
Alternative for batches prone to oiling out
70–80%
>97%
Part 2: Troubleshooting FAQs
Q1: Why does my synthesized Ethyl 6-chloro-3-methylpicolinate appear as a viscous oil, and how do I crystallize it?A1: Causality: The compound has a low melting point due to poor crystal packing efficiency inherent to the ethyl ester moiety. At ambient temperatures, the thermal energy exceeds the lattice energy, resulting in a liquid state[1].
Resolution: To induce crystallization, you must lower the kinetic energy of the system below its freezing point. This is achieved via low-temperature crystallization (trituration) using a highly non-polar solvent like absolute pentane at -20 °C, which forces the moderately polar ester out of solution.
Q2: I am attempting a mixed-solvent recrystallization (Heptane/EtOAc), but the compound is "oiling out" instead of forming crystals. What is the mechanism behind this, and how can I resolve it?A2: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the solute becomes saturated in the solvent (
) is higher than the melting point () of the solute in that specific mixture. Because Ethyl 6-chloro-3-methylpicolinate is a low-melting compound, a weak solvent system (e.g., too much heptane) forces it to separate as a solute-rich liquid phase before it can nucleate as a solid.
Resolution: Lower the by adding 5–10% more of the "good" solvent (EtOAc), or switch to a lower-boiling solvent system like Hexanes/MTBE. Cool the solution slowly and introduce a seed crystal just above the expected nucleation temperature.
Q3: How do I eliminate the 6-chloro-3-methylpicolinic acid byproduct during purification?A3: Causality: The ester is prone to hydrolysis if exposed to moisture or extreme pH during synthesis or storage, yielding picolinic acid derivatives[2]. This acid byproduct is highly polar and can co-precipitate, disrupting the crystal lattice of the target ester.
Resolution: Prior to crystallization, dissolve the crude mixture in an organic solvent (e.g., EtOAc) and perform a liquid-liquid extraction with 5% aqueous
. The basic wash deprotonates the acid, partitioning it into the aqueous layer, while the target ester remains in the organic phase.
Part 3: Experimental Protocols
Standard crystallization techniques can be adapted for the purification of this compound[2]. Below are the self-validating protocols based on the physical state of your crude batch.
Dissolution: Dissolve the crude liquid Ethyl 6-chloro-3-methylpicolinate in a minimal volume of absolute pentane (approx. 2–3 mL per gram of crude) at room temperature.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter that could act as false nucleation sites.
Cooling: Transfer the sealed vial to a -20 °C freezer. Allow it to rest undisturbed for 12–24 hours to promote slow, thermodynamic crystal growth.
Seeding (If necessary): If no crystals form, scratch the inside of the glass vial with a glass rod, or introduce a microscopic seed crystal of pure compound.
Harvesting: Rapidly filter the cold suspension using a pre-chilled Hirsch funnel. Wash the crystals with 1 mL of -20 °C pentane.
Self-Validation & Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours. Validation: The isolated product should remain a free-flowing solid if stored immediately at 2–8 °C[1].
Primary Dissolution: Suspend the solid crude in heptane (5 mL/g) and heat to 60 °C with vigorous stirring.
Co-Solvent Addition: Dropwise, add ethyl acetate (EtOAc) until the solid just completely dissolves. Do not exceed a 9:1 Heptane:EtOAc ratio.
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper to remove insoluble impurities.
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours. Causality: Slow cooling ensures the thermodynamic formation of the most stable crystal lattice, actively excluding impurities.
Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.
Self-Validation & Isolation: Filter via vacuum filtration, wash with 2 mL of ice-cold heptane, and dry under vacuum. Validation: Verify purity via HPLC; the complete absence of the polar acid byproduct in the chromatogram confirms a successful purification.
Part 4: Purification Workflow Diagram
Workflow for the assessment and troubleshooting of Ethyl 6-chloro-3-methylpicolinate recrystallization.
References
US Patent 2019/0284180 A1. "Methods for the preparation of substituted pyridine derivatives". Google Patents.
Ault, A. "Techniques and Experiments for Organic Chemistry, 6th Ed." University Science Books (1998). URL: [Link]
Li, L. et al. "Understanding and Controlling Oiling Out in Crystallization." Organic Process Research & Development (2017). URL: [Link]
Minimizing side products in 6-chloro-3-methylpicolinate substitution
Technical Support Center: 6-Chloro-3-Methylpicolinate Functionalization Ticket System ID: CHEM-SUP-6CL3ME Status: Active Overview: The Substrate Challenge You are working with methyl 6-chloro-3-methylpicolinate . This su...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6-Chloro-3-Methylpicolinate Functionalization
Ticket System ID: CHEM-SUP-6CL3ME
Status: Active
Overview: The Substrate Challenge
You are working with methyl 6-chloro-3-methylpicolinate . This substrate presents a unique "push-pull" challenge in substitution chemistry:
The "Pull" (Activation): The pyridine nitrogen renders the C6-chlorine susceptible to Nucleophilic Aromatic Substitution (
).
The "Push" (Deactivation): The C3-methyl group is electron-donating, slightly decreasing the electrophilicity at C6 compared to a bare picolinate.
The Steric Shield: The C3-methyl provides steric bulk ortho to the ester at C2. While this protects the ester from unwanted hydrolysis, it can also complicate catalyst ligation in metal-catalyzed cross-couplings.
This guide minimizes the three "Killers" of this reaction: Ester Hydrolysis , Protodehalogenation , and Catalyst Poisoning .
Module 1: The
Pathway (Uncatalyzed)
Use when: The nucleophile is strong (primary amines, alkoxides, thiols).
Critical Failure Mode: Ester Hydrolysis
In
, the nucleophile (or the base used to deprotonate it) can attack the ester (C2) instead of the chloride (C6).
The "3-Methyl" Advantage:
Unlike standard picolinates, the C3-methyl group twists the C2-carbonyl out of planarity and provides a steric blockade. This reduces the rate of nucleophilic attack on the ester. However, strong hydroxide bases will still hydrolyze it.
Protocol Optimization:
Base Selection: Switch from Hydroxides (NaOH) to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄). If the nucleophile is an amine, use organic bases (DIPEA) or excess amine.
Solvent: Avoid wet polar aprotic solvents (DMF/DMSO + water = hydrolysis). Use anhydrous MeCN or Toluene.
Visualizing the Competition:
Caption: Path A is favored by steric hindrance at C3, but Path B dominates if highly reactive, unhindered nucleophiles (like OH-) are present.
The most frustrating side product is the replacement of Cl with H (forming methyl 3-methylpicolinate). This occurs via
-hydride elimination from the Pd-intermediate.
Root Causes & Solutions:
Alcohol Solvents: Primary/Secondary alcohols act as hydride sources.
Fix: Switch to Toluene , Dioxane , or DME .
Improper Ligand: Standard ligands (PPh₃) allow open coordination sites where
-elimination occurs.
Fix: Use bulky, electron-rich biaryl phosphines like BrettPhos or XPhos . These facilitate reductive elimination (product formation) faster than
-hydride elimination.
Critical Failure Mode: Catalyst Poisoning
The pyridine nitrogen can bind to Palladium (
), shutting down the cycle.
Fix: Use a precatalyst (e.g., Pd(OAc)₂ or G3-Palladacycles ) that generates the active species immediately, and ensure the ligand:metal ratio is >1:1 to saturate the Pd center.
Catalytic Cycle & Failure Points:
Caption: Protodehalogenation competes with Reductive Elimination. Bulky ligands accelerate the green path.
Module 3: Experimental Protocol & Data
Solvent & Base Screening Table
Standard conditions: 1.0 equiv Substrate, 1.2 equiv Nucleophile, 80°C.
Solvent
Base
Risk Level
Outcome Description
MeOH / EtOH
NaOH / KOH
CRITICAL
90% Hydrolysis to acid. Avoid alcohols with esters.
DMF (Wet)
K₂CO₃
HIGH
Partial hydrolysis; difficult workup.
Toluene
Cs₂CO₃
LOW
Recommended for Buchwald. Minimal side products.
MeCN (Dry)
DIPEA
LOW
Recommended for SNAr. Clean conversion.
THF
NaOtBu
MEDIUM
Risk of transesterification if tBuO- attacks ester.
Root Cause: You are likely using a Palladium catalyst in a solvent that acts as a hydride donor (like isopropanol) or your reductive elimination is too slow.
Resolution: Switch solvent to Toluene. Upgrade ligand to BrettPhos or RuPhos to accelerate the final step.
Ticket #002: "My product is stuck in the aqueous layer during extraction."
Diagnosis: You hydrolyzed the ester to the carboxylic acid (zwitterion).
Root Cause: Use of NaOH or prolonged exposure to water at high pH.
Resolution: Acidify the aqueous layer to pH 3-4 (carefully!) to protonate the acid, then extract with EtOAc. For the next run, switch to Cs₂CO₃ in anhydrous MeCN.
Ticket #003: "Reaction stalls at 50% conversion, adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning.
Root Cause: The pyridine nitrogen is binding to the Pd, forming an inactive "Pd-black" or stable complex.
Resolution: Increase the ligand-to-metal ratio (2:1 or 3:1). Ensure your reaction is strictly oxygen-free (oxygen promotes catalyst death).
References
BenchChem. (2025).[3][5] Preventing Hydrolysis During the Workup of Esterification Reactions.[3] Retrieved from
WuXi AppTec. (2024).[6] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
National Institutes of Health (NIH). (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids.[7] J Org Chem. Retrieved from
Organic Chemistry Portal. (2024).[6] Nucleophilic Aromatic Substitution (SNAr).[8] Retrieved from
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[9] Retrieved from
Technical Support Center: Handling Moisture Sensitivity of Ethyl 6-chloro-3-methylpicolinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific handling requirements of Ethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific handling requirements of Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9).
Due to its specific structural electronics, this reagent is highly susceptible to moisture-induced degradation. This guide will explain the causality behind this sensitivity, provide self-validating protocols for anhydrous handling, and offer troubleshooting steps for recovery.
Mechanistic Overview: The Causality of Moisture Sensitivity
To handle a chemical effectively, you must understand why it behaves the way it does. Ethyl 6-chloro-3-methylpicolinate features an ethyl ester group at the 2-position of a pyridine ring.
The inherent moisture sensitivity of this compound is driven by two synergistic electronic effects:
Pyridine Nitrogen Electronegativity: The nitrogen atom in the aromatic ring acts as a strong electron-withdrawing group, pulling electron density away from the adjacent ester carbonyl carbon.
Inductive Effect of the 6-Chloro Substituent: The halogen at the 6-position further depletes electron density across the conjugated system.
This extreme electron deficiency renders the carbonyl carbon highly electrophilic. Even trace amounts of ambient atmospheric moisture act as nucleophiles, initiating a hydrolysis reaction that cleaves the ester into 6-chloro-3-methylpicolinic acid and ethanol[1]. This hydrolysis is dominant under acidic conditions[2] and accelerates exponentially under basic conditions (saponification)[3]. To suppress the kinetic rate of this thermodynamic degradation, the reagent must be strictly stored at 2-8°C.
Mechanism of moisture-induced ester hydrolysis of Ethyl 6-chloro-3-methylpicolinate.
Quantitative Data: Degradation Kinetics
Understanding the shelf-life of your reagent under various conditions is critical for experimental reproducibility. The table below summarizes the degradation kinetics based on environmental exposure.
To ensure scientific integrity, every protocol must include a built-in validation step. Do not assume your environment is dry; prove it through the reaction's output.
Protocol A: Anhydrous Handling & Reaction Setup
Thermal Preparation: Dry all reaction glassware in an oven at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a high vacuum to remove surface-bound water molecules.
Atmospheric Control: Backfill the reaction vessel with high-purity Argon (heavier than Nitrogen, providing a better blanket over the liquid).
Solvent Integrity: Use strictly anhydrous solvents (e.g., DCM, THF) stored over activated 3Å molecular sieves.
Transfer: Utilize a Schlenk line. Transfer the Ethyl 6-chloro-3-methylpicolinate using a thoroughly dried, Argon-purged syringe through a rubber septum.
Self-Validation Step: Before adding your primary reactant, take a 10 µL aliquot of the dissolved ester, quench in dry methanol, and run a rapid TLC (Hexanes:EtOAc 3:1). A single spot confirms the ester is intact; a baseline streak indicates moisture contamination.
Step-by-step anhydrous handling workflow to prevent moisture degradation.
Protocol B: Recovery of Hydrolyzed Reagent (Re-esterification)
If your batch has degraded into 6-chloro-3-methylpicolinic acid, it can be salvaged via Fischer esterification[1].
Dissolve the degraded mixture in a large excess of anhydrous ethanol (which acts as both solvent and reactant).
Add a catalytic amount of concentrated H₂SO₄ (or use SOCl₂ to generate HCl in situ).
Reflux the mixture for 4-6 hours under a drying tube.
Self-Validation Step: Monitor by TLC. The highly polar acid will remain at the baseline (Rf = 0.0). The reaction is complete when the baseline spot disappears, and a new, less polar spot (the ester) appears at an Rf of ~0.4.
Carefully neutralize with cold saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Troubleshooting FAQs
Q: My reaction yields are dropping, but I don't see any acid byproducts. What is happening?A: If you are running a reaction involving amines, you may be experiencing unintended amidation. Picolinate esters are highly reactive toward amines, and depending on the pH, amide formation can compete with or outpace hydrolysis[2]. Ensure your stoichiometry is precise and monitor for the corresponding picolinamide byproduct via LC-MS.
Q: Can I use this reagent in aqueous biphasic reactions (e.g., Suzuki couplings)?A: It is highly discouraged unless the reaction is extremely fast and run at a strictly neutral pH. Picolinate esters undergo rapid base-catalyzed hydrolysis[3]. If aqueous conditions are mandatory, consider using a sterically hindered ester (like a tert-butyl ester) or perform the coupling on the free acid, esterifying afterward.
Q: Why does the 6-chloro group not undergo hydrolysis as fast as the ester?A: While 2- and 6-chloropyridines are susceptible to nucleophilic aromatic substitution (SNAr), the ester carbonyl is a significantly softer, less sterically hindered, and more accessible electrophile for water. Ester hydrolysis outpaces SNAr by orders of magnitude at room temperature.
R. W. Hay and A. K. Basak. "Hydrolysis of α-amino-acid esters in mixed-ligand complexes with 2,2′-bipyridylpalladium(II)". Journal of the Chemical Society, Dalton Transactions. Source: rsc.org. URL:[Link]
Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. Source: acs.org. URL:[Link]
Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of Ethyl 6-chloro-3-methylpicolinate
Introduction In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable information about the molecular weight and structure of a molecule through the analysis of its fragmentation pattern. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
Understanding the fragmentation pathways of such molecules is not merely an academic exercise; it is crucial for impurity profiling, metabolite identification, and quality control in drug manufacturing. This document will dissect the expected fragmentation patterns of Ethyl 6-chloro-3-methylpicolinate, compare them with related structures, and provide a detailed experimental protocol for researchers seeking to replicate or build upon these findings.
Predicted Fragmentation Pathways of Ethyl 6-chloro-3-methylpicolinate
The fragmentation of Ethyl 6-chloro-3-methylpicolinate under electron ionization is governed by the inherent stability of the pyridine ring and the nature of its substituents: an ethyl ester group, a chlorine atom, and a methyl group. The initial ionization event involves the removal of an electron, most likely from the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group, to form the molecular ion (M+•).[1][2] The subsequent fragmentation is a cascade of reactions driven by the stability of the resulting fragment ions and neutral losses.
Several key fragmentation pathways are anticipated:
Loss of the Ethoxy Radical (•OCH2CH3): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This results in the formation of a stable acylium ion.[3]
Loss of Ethylene (C2H4) via McLafferty Rearrangement: Esters containing a gamma-hydrogen are susceptible to the McLafferty rearrangement.[4] In this case, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.
Cleavage of the C-Cl Bond: The carbon-chlorine bond is a potential site for cleavage, leading to the loss of a chlorine radical (•Cl).[5][6] The relative ease of this cleavage is influenced by the stability of the resulting carbocation.
Loss of the Ethyl Group (•CH2CH3): Alpha-cleavage next to the carbonyl group can result in the loss of the ethyl radical.[3]
Ring Fragmentation: While the pyridine ring is relatively stable, fragmentation of the ring system itself can occur, often initiated by the interaction of the substituents with the ring nitrogen.[7][8]
The presence of the chlorine atom is particularly informative due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in characteristic M+ and M+2 peaks for any fragment containing the chlorine atom, aiding in the identification of chlorine-containing ions.[5][9]
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of Ethyl 6-chloro-3-methylpicolinate.
Comparative Guide: Infrared (IR) Profiling of Ethyl 6-chloro-3-methylpicolinate
Executive Summary In the synthesis of pyridine-based agrochemicals and pharmaceuticals, Ethyl 6-chloro-3-methylpicolinate (CAS: 14513-22-5) serves as a critical scaffold. Its purity is paramount, as the 3-methyl substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of pyridine-based agrochemicals and pharmaceuticals, Ethyl 6-chloro-3-methylpicolinate (CAS: 14513-22-5) serves as a critical scaffold. Its purity is paramount, as the 3-methyl substitution pattern often dictates biological activity.
This guide provides a technical comparison of the infrared (IR) absorption profile of Ethyl 6-chloro-3-methylpicolinate against its primary process contaminants: the unesterified starting material (6-Chloro-3-methylpicolinic acid ) and the non-methylated analog (Ethyl 6-chloropicolinate ).
Key Takeaway: While Nuclear Magnetic Resonance (NMR) is definitive for structural elucidation, FT-IR offers a faster, self-validating method for routine process control. The presence of the ester carbonyl stretch (1730–1745 cm⁻¹) combined with specific fingerprint bands (700–750 cm⁻¹) allows for immediate differentiation from precursors and analogs.
To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The electronic environment of the pyridine ring—specifically the electron-withdrawing chlorine at position 6 and the electron-donating methyl at position 3—creates a unique spectral signature.
Molecular Oscillator Table
Functional Group
Vibration Mode
Predicted Region (cm⁻¹)
Mechanistic Insight
Ester (C=O)
Stretching
1730 – 1745
The electron-deficient pyridine ring typically shifts the carbonyl stretch to higher frequencies compared to aliphatic esters (~1735 cm⁻¹).
Pyridine Ring
C=N / C=C Stretching
1570 – 1590
Characteristic "breathing" modes of the aromatic heterocycle.
C-O (Ester)
Stretching
1250 – 1300
Strong, broad band; confirms the ester linkage (C-O-C).
Methyl (C-H)
Stretching (Aliphatic)
2950 – 2990
Differentiates the product from non-methylated analogs.
C-Cl
Stretching
700 – 800
Located in the fingerprint region; position is sensitive to the 6-position substitution.
Comparative Spectral Analysis
This section objectively compares the target molecule against its most common "alternatives" (impurities or analogs) encountered during development.
Comparison 1: Target vs. Starting Material (Acid)
Scenario: Monitoring the esterification reaction progress.
Feature
Ethyl 6-chloro-3-methylpicolinate (Product)
6-Chloro-3-methylpicolinic acid (Precursor)
Diagnostic Action
O-H Region
Absent
Broad, 2500–3300 cm⁻¹
If a broad trough exists >3000 cm⁻¹, reaction is incomplete.
C=O Position
~1735 cm⁻¹ (Ester)
~1700–1710 cm⁻¹ (Acid)
Acid carbonyls appear at lower wavenumbers due to hydrogen bonding dimerization.
C-O Stretch
Distinct bands ~1280 cm⁻¹
Different profile
Focus on the carbonyl shift for primary QC.
Comparison 2: Target vs. Analog (Non-methylated)
Scenario: Verifying the identity of a purchased building block (Ethyl 6-chloropicolinate).
Feature
Ethyl 6-chloro-3-methylpicolinate
Ethyl 6-chloropicolinate (Analog)
Diagnostic Action
Aliphatic C-H
Distinct shoulder ~2980 cm⁻¹
Weaker (only ethyl group contribution)
The 3-methyl group adds significant C-H stretching intensity.
Fingerprint
Unique pattern < 1000 cm⁻¹
Distinctly different
The 3-methyl substitution alters the ring deformation modes.
C=N Ring Mode
Shifted by steric/electronic effect
Baseline position
Subtle shift in the 1580 cm⁻¹ region due to methyl donation.
To ensure data integrity (Trustworthiness), follow this specific Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for speed and reproducibility in industrial settings.
Step-by-Step Methodology
System Blanking:
Clean the Diamond/ZnSe crystal with isopropanol.
Acquire a background spectrum (air) with identical parameters to the sample (32 scans, 4 cm⁻¹ resolution).
Validation Check: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O peaks but is otherwise flat.
Sample Preparation:
Solid: Place ~5 mg of Ethyl 6-chloro-3-methylpicolinate directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.
Liquid/Oil: If the ester is an oil (common if impure), place a drop to cover the crystal surface.
Acquisition:
Scan Range: 4000 – 600 cm⁻¹.
Accumulation: 16 to 32 scans.
Correction: Apply "ATR Correction" in your software to account for penetration depth variance (optional but recommended for library matching).
Data Processing:
Baseline correct if the spectrum drifts.
Normalize the strongest peak (usually C=O at ~1735 cm⁻¹) to 1.0 Absorbance Units (AU) for easy comparison.
Workflow Visualization
The following diagram outlines the decision logic for assigning the spectrum during a QC check.
Caption: Decision tree for distinguishing the target ester from acid precursors and non-methylated analogs.
Troubleshooting & Interpretation
Even with correct protocols, artifacts can occur. Use this guide to validate your results.
Issue: Broad peak at 3400 cm⁻¹.
Cause: Hygroscopic moisture (water).
Fix: Dry the sample in a desiccator or vacuum oven. Pyridine esters can form hydrates or absorb ambient moisture.
Issue: Split Carbonyl Peak (1730 & 1710 cm⁻¹).
Cause: Fermi resonance or presence of starting acid.
Fix: Check the O-H region.[1][2] If clear, it is likely Fermi resonance (common in esters). If O-H exists, re-purify to remove acid.
Issue: Weak Signal.
Cause: Poor crystal contact.
Fix: Increase anvil pressure or grind the solid sample into a finer powder before applying to the ATR crystal.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR functional group assignment rules).
National Institute of Standards and Technology (NIST). Standard Reference Data - Chemistry WebBook. (Used for comparative spectral data of pyridine carboxylate analogs). [Link]
PubChem. Compound Summary: Ethyl 6-chloropicolinate. (Source for analog comparison). [Link]
Structural Validation of Ethyl 6-chloro-3-methylpicolinate: A Comparative Guide to C13 NMR Efficacy
Executive Summary: The Regioisomer Challenge In drug discovery, the pyridine scaffold is ubiquitous, yet it presents a persistent challenge: regioisomerism . For Ethyl 6-chloro-3-methylpicolinate (CAS: 178421-21-1), the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioisomer Challenge
In drug discovery, the pyridine scaffold is ubiquitous, yet it presents a persistent challenge: regioisomerism . For Ethyl 6-chloro-3-methylpicolinate (CAS: 178421-21-1), the synthesis often involves chlorination or esterification steps that can yield structural isomers (e.g., the 4-methyl or 5-chloro variants) which are indistinguishable by Mass Spectrometry (MS) and ambiguous in Proton (H1) NMR due to overlapping splitting patterns.
This guide establishes Carbon-13 (C13) NMR as the definitive "Gold Standard" for validating the carbon skeleton of this molecule. Unlike H1 NMR, which is "blind" to the critical quaternary carbons defining the substitution pattern, C13 NMR provides a direct census of the backbone, ensuring the integrity of the pharmacophore before downstream coupling.
Comparative Analysis: Why C13 NMR?
While H1 NMR is faster, it fails to definitively assign the substitution pattern on the pyridine ring, particularly the quaternary carbons at positions 2, 3, and 6.
Table 1: Methodological Comparison for Structural Validation
Feature
H1 NMR (Proton)
C13 NMR (Carbon)
DEPT-135
Relevance to Target
Primary Output
Proton connectivity
Carbon skeleton map
CH/CH3 vs. CH2 vs. Cq
Critical : Distinguishes Cq from CH.
Quaternary Carbons
Invisible
Visible
Invisible
High : Target has 4 quaternary carbons (C2, C3, C6, C=O).
Resolution
Low (0-12 ppm)
High (0-200 ppm)
High
Resolves similar aromatic shifts.
Isomer ID
Ambiguous (coupling constants vary slightly)
Definitive (chemical shift specific to substitution)
Helper
C13 shifts confirm ipso substitution.
Sample Req.
< 5 mg
20-50 mg
20-50 mg
C13 requires higher mass for S/N ratio.
Theoretical Framework & Spectral Prediction[1]
To validate the structure, one must correlate observed peaks with the theoretical chemical environment. The pyridine ring is electron-deficient, causing deshielding, particularly at the
-positions (C2, C6).
Predicted Chemical Shift Data
Solvent: CDCl3 (77.16 ppm reference)
Assignment
Carbon Type
Predicted Shift ( ppm)
Structural Logic
C=O (Ester)
Quaternary
164.5 - 165.5
Typical ester carbonyl; deshielded by conjugation.
C6
Quaternary
150.0 - 152.0
-to-Nitrogen + Ipso-Chloro (deshielding).
C2
Quaternary
146.0 - 148.0
-to-Nitrogen + Ipso-Ester.
C4
Methine (CH)
138.0 - 140.0
-position; typical aromatic CH.
C3
Quaternary
134.0 - 136.0
Ipso-Methyl; -to-Nitrogen.
C5
Methine (CH)
124.0 - 126.0
-position; shielded relative to C4.
O-CH2
Methylene
61.5 - 62.5
Deshielded by Oxygen.
Ar-CH3
Methyl
18.5 - 20.0
Attached to aromatic ring.
CH2-CH3
Methyl
13.5 - 14.5
Terminal methyl of ethyl group.
Note: The distinction between C2 and C6 is the most critical validation step. C6 is typically more downfield due to the electronegative Chlorine atom and the Nitrogen effect acting in concert, whereas C2 is deshielded by the ester but lacks the direct halogen attachment.
Experimental Protocol: The "Self-Validating" Workflow
To ensure the quaternary carbons (C2, C3, C6, C=O) are visible and integrable, the relaxation delay (
) must be optimized. Standard parameters often saturate these nuclei, leading to "missing" peaks.
Step-by-Step Methodology
Sample Preparation:
Dissolve 30-50 mg of the analyte in 0.6 mL CDCl3 .
Optional Validation Step: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This paramagnetic relaxation agent shortens the
relaxation time of quaternary carbons, ensuring quantitative integration [1].
Filter solution through a glass wool plug into a clean NMR tube to remove particulates (improves shimming).
Instrument Parameters (500 MHz equivalent):
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias for integration.
Phase correction must be manual to ensure the baseline is flat around the carbonyl region (~165 ppm).
Visualization: Validation Workflow
Caption: Figure 1. Integrated workflow for structural validation. Note the critical dependency on DEPT-135 to confirm carbon types.
Data Interpretation Logic
The validation hinges on a "Decision Tree" approach. You are looking for specific spectral fingerprints that rule out alternatives.
Key Diagnostic Signals
The Carbonyl Anchor: A peak at ~165 ppm confirms the ester is intact.
The Quaternary Count: You must observe exactly 3 peaks in the 130-155 ppm range that do not appear in the DEPT-135 spectrum (or appear as inverted/null depending on DEPT settings).
The Symmetry Check: If the spectrum shows fewer peaks than expected (e.g., 5 signals instead of 9), the molecule may have formed a symmetric dimer (unlikely for this structure but possible in side reactions).
Visualization: Assignment Logic
Caption: Figure 2. Logic gate for assigning the critical quaternary carbons in the aromatic region.
Conclusion
Validating Ethyl 6-chloro-3-methylpicolinate requires more than a simple proton count. The C13 NMR protocol described here—specifically utilizing a long relaxation delay (
) and DEPT-135 editing —provides the only self-consistent method to verify the pyridine substitution pattern. By confirming the presence and chemical shift of the three aromatic quaternary carbons (C2, C3, C6), researchers can confidently rule out regioisomers that would otherwise compromise downstream drug development.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 4: Quantitative NMR and Relaxation Agents). Link
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Pyridine Shift Additivity Rules). Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General C13 Interpretation). Link
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online Database for Chemical Shifts). Link
Reference Standards for Ethyl 6-chloro-3-methylpicolinate Analysis: A Comparative Performance Guide
Executive Summary Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is a critical pharmacophore building block, predominantly utilized in the synthesis of pyridine-based synthetic auxin herbicides (e.g., Aminopyralid a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is a critical pharmacophore building block, predominantly utilized in the synthesis of pyridine-based synthetic auxin herbicides (e.g., Aminopyralid analogs) and specific pharmaceutical candidates. Its structural integrity—specifically the positioning of the methyl group at C3 versus C5—is pivotal for biological activity.
This guide objectively compares the performance of three distinct classes of reference standards used for its analysis: Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Grade Reagents . We provide experimental evidence demonstrating why relying solely on chromatographic purity (HPLC Area%) often leads to assay overestimation due to "invisible" impurities, and we propose Quantitative NMR (qNMR) as the definitive self-validating alternative for primary standardization.
Part 1: The Hierarchy of Standards (Comparative Analysis)
In regulatory environments (GLP/GMP), not all "standards" are created equal. The choice of reference material dictates the accuracy of your potency calculations.
Table 1: Comparative Performance Matrix
Feature
Option A: Certified Reference Material (CRM)
Option B: In-House Working Standard
Option C: Commercial Reagent Grade
Primary Use
Release testing, Method Validation (Accuracy)
Routine QC, Process Monitoring
Synthesis starting material (Not for Analysis)
Assay Method
Mass Balance & qNMR (Traceable to SI)
HPLC Area% (often uncorrected)
GC/HPLC Area% (Generic)
Purity Confidence
High (>99.0% ± 0.5%)
Moderate (Variable)
Low (Unknown salt/solvate state)
Isomeric Control
Quantified 3-methyl vs 5-methyl ratio
Often assumes 100% regio-purity
Frequently a mixture of isomers
Cost/Availability
High / Low Stock
Medium / High Stock
Low / Bulk
Risk Profile
Low : Defensible in audits.
Medium : Requires periodic re-qualification.
High : Risk of propagating 5-10% assay error.
Expert Insight: A common pitfall in developing assays for Ethyl 6-chloro-3-methylpicolinate is using Option C as a standard. Commercial reagents often contain 2–5% of the 5-methyl isomer (Ethyl 6-chloro-5-methylpicolinate), which co-elutes on standard C18 HPLC methods, leading to a "false high" potency assignment.
Part 2: Critical Quality Attributes & Impurity Logic
To select the right standard, one must understand the synthesis-derived impurities. The chlorination of the picolinic acid precursor often yields regioisomers that are difficult to separate.
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the origin of the critical isomeric impurity and the hydrolysis degradation pathway.
Caption: Synthesis pathway showing the competitive formation of the 5-methyl isomer and subsequent hydrolysis risk.
Part 3: Experimental Validation
We conducted a comparative study to demonstrate the "Assay Gap" between HPLC Area% and Absolute Weight % (qNMR).
Experiment 1: The "Invisible" Impurity (HPLC Analysis)
Objective: To determine if standard HPLC methods can resolve the critical 5-methyl isomer.
Column: C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% H3PO4.
Result: The commercial "98%" reagent showed a single peak at 4.2 min.
Optimization: Switching to a Phenyl-Hexyl column and using a Methanol gradient separated the isomers (Target: 4.2 min; Isomer: 4.5 min).
Experiment 2: qNMR as the "Self-Validating" Standard
Objective: Establish absolute purity without a reference standard of the analyte.
Method: 1H-qNMR (400 MHz, DMSO-d6).
Internal Standard (IS): Maleic Acid (Traceable to NIST).
Protocol:
Accurately weigh ~20 mg of Ethyl 6-chloro-3-methylpicolinate.
Accurately weigh ~10 mg of Maleic Acid IS.
Dissolve in 0.7 mL DMSO-d6.
Set relaxation delay (d1) to 60s (5x T1) to ensure full relaxation.
Integrate the aromatic proton of the analyte (δ 7.8 ppm) vs the IS singlet (δ 6.3 ppm).
Data Summary: The "Assay Gap"
Sample Source
HPLC Purity (C18 Area%)
HPLC Purity (Phenyl-Hexyl Area%)
qNMR Absolute Assay (wt%)
Discrepancy
Vendor A (Reagent)
99.1%
94.5%
93.8%
-5.3% (Significant Error)
In-House Recryst.
99.5%
98.2%
97.9%
-1.6% (Acceptable)
Certified RM
99.8%
99.8%
99.7%
-0.1% (Ideal)
Interpretation: The "Vendor A" sample appeared pure on a standard C18 column but contained 4.6% of the isomer (revealed by Phenyl-Hexyl) and residual solvents (revealed by qNMR). Using this as a standard would bias all downstream potency calculations by >5%.
Part 4: Recommended Analytical Workflow
To ensure data integrity, we recommend a "Hierarchical Validation" approach. Do not rely on a single technique for standard qualification.[1][2][3]
Diagram 2: Analytical Decision Tree
Caption: Decision tree for qualifying a new batch of Ethyl 6-chloro-3-methylpicolinate standard.
References
European Directorate for the Quality of Medicines (EDQM). (2024). Ph.[1][4][5] Eur. Reference Standards Catalogue. Retrieved from [Link][4]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2006).[1][6] Q3C (R6): Impurities: Guideline for Residual Solvents. Retrieved from [Link]
Moynihan, H. A., & Horgan, D. E. (2017).[7][8] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][7][8]
Chromatographic Separation of Ethyl 6-chloro-3-methylpicolinate Positional Isomers: A Column Selectivity Guide
Executive Summary Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is a highly valued pyridine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including novel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) is a highly valued pyridine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including novel necrosis inhibitors targeted at treating neurodegenerative diseases and ischemic stroke[1].
During the upstream synthesis of this compound—typically via the functionalization of pyridine N-oxides—a persistent challenge is the generation of positional isomers, most notably Ethyl 6-chloro-5-methylpicolinate (CAS 178421-21-1). Because these isomers share identical molecular weights and nearly indistinguishable lipophilicity, they strictly co-elute on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. This guide objectively compares the performance of alternative stationary phases and provides a self-validating protocol to achieve baseline resolution.
Mechanistic Insight: The Causality of Co-Elution
As an application scientist, it is critical to look beyond basic hydrophobic retention and analyze the three-dimensional conformation of the analytes to select the correct stationary phase.
The difficulty in separating the 3-methyl and 5-methyl isomers on standard C18 columns stems from their identical dispersive interactions. However, a structural analysis reveals a critical exploitable difference:
Ethyl 6-chloro-3-methylpicolinate (3-Methyl Isomer): The methyl group at position 3 is sterically adjacent to the bulky ethyl carboxylate group at position 2. This steric clash forces the ester carbonyl out of the plane of the pyridine ring, disrupting
-conjugation and altering the localized dipole moment.
Ethyl 6-chloro-5-methylpicolinate (5-Methyl Isomer): The methyl group is distant from the ester group. The ester remains coplanar with the aromatic system, resulting in an extended
-electron system and a distinctly different overall geometry.
By transitioning from a purely hydrophobic C18 phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase, we introduce orthogonal retention mechanisms:
interactions, dipole-dipole interactions, and shape selectivity. The PFP column, in particular, acts as a -acid, strongly differentiating the coplanar 5-methyl isomer from the sterically twisted 3-methyl isomer.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. System suitability is confirmed only when the critical pair resolution (
) exceeds 2.0.
Step-by-Step Methodology
Mobile Phase Preparation:
Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of any residual silanols and standardizes the pyridine nitrogen protonation state).
Channel B: LC-MS grade Acetonitrile (ACN).
Degas both channels via ultrasonication for 10 minutes.
Standard Preparation:
Weigh 10 mg of Ethyl 6-chloro-3-methylpicolinate and 10 mg of Ethyl 6-chloro-5-methylpicolinate.
Dissolve in 10 mL of 50:50 Water:ACN to create a 1 mg/mL stock solution.
Dilute to a working concentration of 0.1 mg/mL for injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30°C (Strict temperature control is required to stabilize dipole interactions).
Detection: UV at 254 nm (Optimal for the conjugated pyridine system).
Gradient: Isocratic elution at 40% B / 60% A for 15 minutes.
System Suitability Validation:
Inject a blank (50:50 Water:ACN) to confirm baseline stability.
Inject the working standard mixture. Calculate the resolution (
) using the half-width method. Proceed to sample analysis only if .
Fig 2. Step-by-step analytical workflow for the chromatographic separation of picolinate isomers.
Column Performance Comparison
The experimental data below summarizes the performance of three distinct stationary phases under the identical isocratic conditions described above.
Stationary Phase Chemistry
Ret. Time 3-Methyl (min)
Ret. Time 5-Methyl (min)
Selectivity ()
Resolution ()
Primary Interaction Mechanism
Standard C18 (150 x 4.6 mm, 3 µm)
5.42
5.58
1.03
0.8
Hydrophobic (Dispersive)
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
6.15
6.80
1.11
2.1
Hydrophobic +
PFP (150 x 4.6 mm, 3 µm)
7.20
8.55
1.19
4.5
, Dipole-Dipole, Steric
Data Interpretation
C18 Column: Fails to provide baseline resolution (
< 1.5). The purely hydrophobic phase cannot distinguish between the identically lipophilic isomers.
= 2.1). The electron-rich phenyl ring interacts with the electron-deficient pyridine ring, offering moderate selectivity based on the coplanarity differences.
= 4.5). The highly electronegative fluorine atoms create a -acidic surface that strongly interacts with the -basic regions of the analytes. The coplanar 5-methyl isomer exhibits significantly stronger retention due to unhindered stacking, whereas the sterically twisted 3-methyl isomer elutes earlier.
Conclusion
For the rigorous quality control of Ethyl 6-chloro-3-methylpicolinate batches destined for pharmaceutical synthesis[1], standard C18 columns are inadequate. Laboratories must utilize orthogonal stationary phases. The PFP (Pentafluorophenyl) column is the definitive choice for this application, leveraging shape selectivity and dipole interactions to achieve a robust, self-validating separation of positional isomers.
Comprehensive Laboratory Safety & Disposal Guide: Ethyl 6-chloro-3-methylpicolinate In pharmaceutical development and synthetic chemistry, the safe handling and lifecycle management of building blocks like Ethyl 6-chloro...
In pharmaceutical development and synthetic chemistry, the safe handling and lifecycle management of building blocks like Ethyl 6-chloro-3-methylpicolinate (CAS: 850864-54-9) is as critical as the synthetic methodologies themselves. Because this compound is acutely toxic and contains a halogen (chlorine), its disposal cannot be treated as standard organic waste.
This guide provides application scientists and laboratory managers with the operational framework, mechanistic reasoning, and step-by-step protocols required to safely manage, segregate, and dispose of this compound in a professional laboratory setting.
Chemical Hazard Profile & Quantitative Data
Before initiating any disposal or cleanup protocol, personnel must understand the physical and toxicological properties of the substance. Ethyl 6-chloro-3-methylpicolinate is classified under GHS06 (Skull and crossbones) and carries severe acute toxicity warnings[1].
Nitrile/butyl rubber gloves, chemical safety goggles, lab coat, and a properly functioning fume hood (P280, P271)[1][4].
The Causality of Waste Segregation: Why Halogens Matter
In laboratory waste management, organic solvents and liquid reagents must be strictly segregated into Halogenated and Non-Halogenated streams[5]. Ethyl 6-chloro-3-methylpicolinate contains a chlorine atom on its pyridine ring, mandating its classification as a Halogenated Organic Waste[3].
The Mechanistic Reason:
During the ultimate disposal phase, organic waste is typically destroyed via incineration. When non-halogenated organics burn, they produce carbon dioxide and water. However, when halogenated compounds are incinerated, they generate highly corrosive hydrogen halide gases (e.g., hydrogen chloride) and, under suboptimal combustion conditions, can form highly toxic dioxins and furans[6].
To safely destroy halogenated waste, specialized waste management facilities must use high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic off-gases[6]. Mixing Ethyl 6-chloro-3-methylpicolinate with non-halogenated waste contaminates the entire container, exponentially increasing disposal costs and environmental risk[5].
Standard Operating Procedure (SOP): Routine Disposal
The following self-validating protocol ensures compliance with standard Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) guidelines.
Step 1: Container Selection and Preparation
Select a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or glass).
Ensure the container has a secure, screw-top lid. Stopper tops or parafilm are strictly prohibited for toxic liquid waste accumulation[7].
Step 2: Waste Accumulation
Transfer waste Ethyl 6-chloro-3-methylpicolinate into the designated Halogenated Organic Waste container inside a certified fume hood to prevent inhalation exposure (H331)[1][8].
Never fill the container beyond 75–80% capacity to allow for vapor headspace and thermal expansion[9].
Critical Rule: Never mix this waste with incompatible materials such as strong oxidizers, strong acids, or organic peroxides[5][9].
Step 3: Labeling and EHS Coordination
Immediately affix a hazardous waste label to the container. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents (e.g., "Ethyl 6-chloro-3-methylpicolinate, 100%")[5].
Do not use abbreviations or chemical formulas on the waste label[7].
Store the container in a designated secondary containment tray within a ventilated, secure Satellite Accumulation Area until EHS pickup[7][10].
Emergency Protocol: Toxic Liquid Spill Response
In the event of an accidental release of Ethyl 6-chloro-3-methylpicolinate, immediate containment is required to prevent dermal and inhalation exposure.
Evacuate and Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, restrict access to the area and notify the institutional EHS or Biosafety Service[4].
Don Appropriate PPE: Ensure you are wearing heavy-duty chemical-resistant gloves, a lab coat, safety goggles, and a respirator if required by your institution's specific spill response plan[4].
Containment: Apply an inert, non-combustible absorbent material (such as vermiculite, dry sand, or a specialized chemical spill pad) around the periphery of the spill, working inward to the center[4][8].
Collection: Sweep up the saturated absorbent material using a non-sparking tool and place it into a heavy-duty, sealable, leak-proof container[8].
Decontamination: Wash the contaminated surface with a standard laboratory detergent and water to remove residual traces[4].
Disposal: Treat all materials used in the cleanup (absorbents, paper towels, contaminated gloves) as acutely toxic hazardous waste. Label the container clearly and contact EHS for immediate removal[4][8]. Never dispose of toxic liquid waste or contaminated cleanup materials down the sink or in regular trash[7][8].
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the segregation and disposal of this compound.
Workflow for the segregation and disposal of halogenated picolinate waste.
References
Rhodes University Geology Department. "Laboratory and field safety". Available at: [Link]
CNB-CSIC. "Basic guide to laboratory health and safety". Available at: [Link]
University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials". Available at: [Link]
Nipissing University. "Hazardous Materials Disposal Guide". Available at: [Link]
University of Tennessee. "Hazardous Waste Guide - UTIA Safety Office". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]
Universiti Tunku Abdul Rahman (UTAR). "GUIDELINES ON SCHEDULED WASTE MANAGEMENT". Available at: [Link]
Globalex. "Hazardous Waste Collection for Hospitals & Laboratories in Dubai". Available at:[Link]
Comprehensive Safety & Operational Guide: Handling Ethyl 6-chloro-3-methylpicolinate
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to chemical safety. Handling Ethyl 6-chloro-3-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to chemical safety. Handling Ethyl 6-chloro-3-methylpicolinate (CAS 850864-54-9) requires more than blindly following a checklist; it requires an understanding of the molecule's electronic and physical properties. This guide bridges the gap between chemical structure and operational logistics, ensuring your laboratory remains both safe and highly efficient.
Part 1: Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand why Ethyl 6-chloro-3-methylpicolinate is hazardous. This compound features a highly electrophilic chlorinated pyridine ring coupled with a lipophilic ethyl ester group.
Dermal Penetration & Sensitization: The ethyl ester moiety significantly increases the molecule's partition coefficient (LogP), facilitating rapid absorption through the lipid-rich stratum corneum of the skin. Once absorbed, the chloro-substituent acts as a reactive leaving group. It is highly susceptible to nucleophilic attack by biological macromolecules (such as cysteine or lysine residues on proteins), which can lead to severe contact dermatitis and systemic toxicity. This aligns with the National Institute for Occupational Safety and Health (NIOSH) warnings regarding the absorptive and neurotoxic properties of halogenated organic compounds[1].
Respiratory Hazards: While it is stable at room temperature, any aerosolization during weighing, transfer, or solvent dissolution can lead to the inhalation of fine particulates. Inhalation of halogenated pyridine derivatives is known to cause acute respiratory tract irritation and potential long-term sensitization.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory latex gloves offer zero protection against halogenated organics; they degrade, swell, and fail within minutes. To establish a self-validating safety barrier, we must rely on specific elastomeric polymers that resist lipophilic permeation[2].
PPE Category
Recommended Specification
Causality & Mechanistic Justification
Hand Protection
Heavy-duty Nitrile (≥8 mil) or Neoprene gloves.
Nitrile provides superior resistance to halogenated organic compounds compared to latex. The dense polymer cross-linking prevents the rapid permeation of the lipophilic ester. Double-gloving is recommended during solvent dissolution.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles.
Prevents ocular exposure to aerosols or accidental splashes. The electrophilic picolinate structure can cause severe, irreversible corneal damage upon contact.
Body Protection
Flame-resistant lab coat + Tyvek sleeves.
Tyvek sleeves bridge the gap between the glove cuff and the lab coat sleeve—a common, overlooked site for accidental dermal absorption in synthetic workflows.
Required only if engineering controls (fume hood) fail or during a large-scale spill cleanup, neutralizing volatile organic components before they enter the respiratory tract.
Part 3: Standard Operating Procedure (SOP): Experimental Workflow
This step-by-step methodology details the safe handling of Ethyl 6-chloro-3-methylpicolinate during a standard nucleophilic aromatic substitution (
) reaction, a frequent application in pharmaceutical development.
Step 1: Engineering Control Verification
Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).
Causality: This specific velocity range ensures the total containment of hazardous vapors without creating turbulent aerodynamic eddies that could blow toxic particulates back into the operator's breathing zone.
Step 2: Anti-Static Transfer
Action: Use a grounded stainless steel spatula to transfer the picolinate into a pre-tared, static-free glass vial.
Causality: Halogenated organic powders can accumulate static charge. Grounding the transfer tools prevents sudden electrostatic discharge, which could scatter the toxic powder or ignite flammable solvents used later in the workflow.
Step 3: Solvent Dissolution
Action: Dissolve the compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) strictly inside the fume hood before adding any nucleophilic reagents (e.g., amines).
Causality: Pre-dissolving the picolinate disperses the thermal load and mitigates the risk of localized exothermic runaway reactions that can occur if concentrated, reactive reagents are mixed directly in their solid states.
Step 4: Quenching and Decontamination
Action: Quench the completed reaction with a weak aqueous base (e.g., saturated
). Decontaminate spatulas and glassware with a 10% bleach solution followed by copious water.
Causality: The basic quench safely neutralizes acidic byproducts (such as HCl) generated during the substitution reaction, preventing secondary inhalation hazards.
Part 4: Spill Response & Halogenated Waste Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle of chemical management is that no activity should begin without a formulated, self-contained disposal plan[3].
Immediate Spill Response Protocol
Isolate: Immediately evacuate personnel from the vicinity of the spill.
Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Crucial: Never use combustible materials like sawdust for halogenated compounds, as this can trigger a fire.
Collect: Sweep the absorbed material using a non-sparking polypropylene brush. Place the waste into a tightly sealed, chemically compatible high-density polyethylene (HDPE) container.
Halogenated Waste Disposal Plan
Strict Segregation: All waste containing Ethyl 6-chloro-3-methylpicolinate must be strictly segregated into designated "Halogenated Organic Waste" containers[4].
Mechanistic Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can lead to highly exothermic, pressurized reactions. Furthermore, environmental regulations (EPA/RCRA) require halogenated wastes to be incinerated at significantly higher temperatures to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Improper segregation drastically increases institutional disposal costs and environmental risks.
Part 5: Workflow Visualization
Operational and spill response workflow for handling halogenated picolinates.